Alcaftadine
Beschreibung
This compound is a H1 histamine receptor antagonist indicated for the prevention of itching associated with allergic conjunctivitis. This drug was approved in July 2010.
This compound is a Histamine-1 Receptor Antagonist. The mechanism of action of this compound is as a Histamine H1 Receptor Antagonist.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for allergic conjunctivitis and eye allergy.
Structure
3D Structure
Eigenschaften
IUPAC Name |
11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTBKTRZPHJQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598455 | |
| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alcaftadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly solubility | |
| Record name | Alcaftadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147084-10-4 | |
| Record name | Alcaftadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147084-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alcaftadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALCAFTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8O94ECSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alcaftadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Preclinical Pharmacokinetics and Metabolism of Alcaftadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of alcaftadine, a potent H1 histamine (B1213489) receptor antagonist. This compound is primarily metabolized to an active carboxylic acid metabolite, R90692, by non-cytochrome P450 cytosolic enzymes. This document summarizes available quantitative data on plasma protein binding in various preclinical species. While detailed in vivo pharmacokinetic parameters for preclinical models are not extensively available in the public domain, this guide outlines the established metabolic pathways and provides detailed, representative experimental protocols for conducting preclinical pharmacokinetic and metabolism studies of this compound, based on established methodologies for ocular drug assessment. The included diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway and a typical experimental workflow for an in vivo ocular pharmacokinetic study. This guide is intended to be a valuable resource for researchers and scientists involved in the development of ophthalmic drugs.
Introduction
This compound is a topically administered H1-receptor antagonist indicated for the prevention of itching associated with allergic conjunctivitis.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite in preclinical models is crucial for the interpretation of toxicology studies and for predicting its clinical pharmacology. This guide focuses on the available preclinical data and provides detailed methodologies for key experiments.
Pharmacokinetics
The systemic exposure to this compound following topical ocular administration is low. In humans, after bilateral topical ocular administration of a 0.25% solution, the mean plasma Cmax of this compound was approximately 0.06 ng/mL, with a median Tmax of 15 minutes.[2] Plasma concentrations of this compound were below the lower limit of quantification (0.01 ng/mL) by 3 hours after dosing.[2] The active carboxylic acid metabolite, R90692, reached a mean Cmax of approximately 3 ng/mL at 1 hour post-dose, and its plasma concentrations fell below the limit of quantification (0.10 ng/mL) by 12 hours.[2] There was no evidence of systemic accumulation of either this compound or its active metabolite after daily topical ocular administration.[2]
Distribution
The plasma protein binding of this compound and its active metabolite, R90692, has been determined in various preclinical species and humans. This data is summarized in Table 1.
Table 1: Plasma Protein Binding of this compound and its Active Metabolite (R90692) in Preclinical Models and Humans
| Species | This compound (%) | R90692 (%) |
| Mouse | Not Available | 12.8 |
| Rat | Not Available | 11.5 - 13.8 |
| Rabbit | Not Available | 28.7 |
| Dog | Not Available | 19.9 |
| Human | 39.2 | 62.7 |
Data sourced from FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 22-134.[2]
Metabolism
This compound is rapidly and extensively metabolized to its active carboxylic acid metabolite, R90692.[3] This metabolic conversion is not mediated by the cytochrome P450 (CYP450) enzyme system.[2][3] Instead, it is catalyzed by cytosolic, non-CYP450 enzymes, with aldehyde oxidase and aldehyde dehydrogenase being the most likely candidates.[4][5]
The metabolic pathway of this compound is illustrated in the following diagram:
References
- 1. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 2. fda.gov [fda.gov]
- 3. Clinical pharmacology of this compound, a novel antihistamine for the prevention of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
Alcaftadine's binding affinity for H1, H2, and H4 histamine receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding affinities of alcaftadine for the H1, H2, and H4 histamine (B1213489) receptors. This compound is a potent antihistamine that exhibits a broad spectrum of activity, and understanding its interaction with multiple histamine receptor subtypes is crucial for elucidating its therapeutic effects and exploring its potential in various allergic and inflammatory conditions.
Quantitative Binding Affinity Data
This compound demonstrates a high affinity for the H1 and H2 histamine receptors and a moderate affinity for the H4 receptor. Notably, it shows no significant affinity for the H3 receptor. The binding affinities are summarized in the table below.
| Receptor | This compound Kᵢ (nM) | This compound pKᵢ |
| H1 | 3.1 | 8.5 |
| H2 | 58 | 7.2 |
| H4 | 2900 (2.9 µM) | 5.8 |
Kᵢ (Inhibition Constant): The concentration of a ligand that will bind to half the binding sites at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value. A higher pKᵢ value indicates a higher binding affinity.
Experimental Protocols
The binding affinities of this compound for the human H1, H2, and H4 histamine receptors were determined using radioligand binding assays. Below are the detailed methodologies employed in these key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for H1, H2, and H4 histamine receptors through competitive displacement of a radiolabeled ligand.
General Workflow:
Caption: Generalized workflow for radioligand binding assays.
1. Cell Culture and Membrane Preparation:
-
H1 Receptor: Human Embryonic Kidney (HEK-293) cells stably expressing the human H1 histamine receptor were cultured.
-
H2 and H4 Receptors: Chinese Hamster Ovary (CHO) cells stably expressing either the human H2 or H4 histamine receptor were used.
-
The cultured cells were harvested and subjected to homogenization and centrifugation to isolate the cell membranes containing the receptors of interest. The final membrane preparations were stored at -80°C.
2. Competitive Binding Assay:
-
The binding assays were performed in a 96-well plate format.
-
A constant concentration of a specific radioligand was used for each receptor:
-
H1 Receptor: [³H]-Pyrilamine
-
H2 Receptor: [¹²⁵I]-Iodoaminopotentidine
-
H4 Receptor: [³H]-Histamine
-
-
Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptors.
-
The reaction mixture, containing the cell membranes, radioligand, and this compound, was incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the mixture was rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters were washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was quantified using a scintillation counter.
4. Data Analysis:
-
The data were used to generate competition curves, plotting the percentage of specific binding against the concentration of this compound.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined from these curves.
-
The Kᵢ value was then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Functional H4 Receptor Antagonism Assay
Objective: To determine if this compound acts as a functional antagonist at the H4 receptor.
Methodology:
-
A cell-based reporter gene assay was utilized.
-
Cells expressing the human H4 receptor were also engineered to contain a reporter gene (e.g., luciferase) under the control of a response element that is activated by H4 receptor signaling.
-
The cells were treated with histamine in the presence and absence of varying concentrations of this compound.
-
The activation of the reporter gene was measured (e.g., by luminescence).
-
A rightward shift in the histamine concentration-response curve in the presence of this compound indicated competitive antagonism. The pA₂ value, a measure of antagonist potency, was determined from this data. This compound was shown to act as a functional antagonist of H4 receptor signaling.[1]
Histamine Receptor Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with the signaling pathways of the H1, H2, and H4 histamine receptors.
H1 Receptor Signaling Pathway
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3] This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[2][3]
Caption: H1 Receptor Signaling Pathway.
H2 Receptor Signaling Pathway
The H2 receptor is a GPCR that couples to Gαs.[4] Activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in cellular responses such as gastric acid secretion and smooth muscle relaxation.[5] Some evidence also suggests that the H2 receptor can couple to phospholipase C under certain conditions.[6][7]
Caption: H2 Receptor Signaling Pathway.
H4 Receptor Signaling Pathway
The H4 receptor is a GPCR that couples to Gαi/o.[8] Activation of the H4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[8] This receptor is primarily expressed on immune cells, and its activation is involved in chemotaxis of cells like eosinophils and mast cells, as well as cytokine production.[9]
Caption: H4 Receptor Signaling Pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olopatadine ophthalmic solution suppresses substance P release in the conjunctivitis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Effect of this compound 0.25% on ocular itch associated with seasonal or perennial allergic conjunctivitis: a pooled analysis of two multicenter randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Alcaftadine: A Technical Overview of its Anti-Inflammatory Mechanisms
Issued: December 14, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alcaftadine is a multi-faceted therapeutic agent approved for the prevention of itching associated with allergic conjunctivitis.[1][2][3] Beyond its well-established antihistaminic properties, a robust body of preclinical evidence demonstrates significant anti-inflammatory effects that distinguish it from other agents in its class. This document provides a detailed technical guide to the preclinical studies that have elucidated this compound's unique mechanism of action, focusing on its potent anti-inflammatory capabilities. Key findings reveal that this compound not only acts as a potent antagonist at multiple histamine (B1213489) receptors but also stabilizes mast cells, inhibits the recruitment of eosinophils, and protects the integrity of the conjunctival epithelial barrier.[4][5][6] These combined actions suggest a therapeutic potential that extends beyond symptomatic relief to address the underlying inflammatory cascade of allergic disease.
Core Anti-Inflammatory Mechanisms of Action
This compound exerts its anti-inflammatory effects through a synergistic combination of four primary mechanisms. It is a potent inverse agonist and antagonist of histamine receptors, a stabilizer of mast cells, an inhibitor of eosinophil activity, and a protector of epithelial barrier function.[4][5][7][8]
-
Broad-Spectrum Histamine Receptor Antagonism: this compound is a high-affinity antagonist for H1 and H2 receptors and possesses moderate affinity for the H4 receptor, with no affinity for the H3 receptor.[9][10][11] This broad-spectrum activity allows it to block a wider range of histamine-mediated inflammatory signals than selective H1 antagonists.
-
Mast Cell Stabilization: By stabilizing mast cell membranes, this compound prevents their degranulation and the subsequent release of pre-formed inflammatory mediators like histamine and newly synthesized lipids (prostaglandins) and cytokines.[4][7][8] This action targets a critical early step in the allergic cascade.
-
Inhibition of Eosinophil Recruitment: Preclinical studies have demonstrated that this compound significantly inhibits the influx of eosinophils into inflamed tissues.[11][12][13] This is a crucial anti-inflammatory effect, as eosinophils are key drivers of the late-phase allergic reaction and chronic inflammation. This action is potentially mediated through its antagonism of the H4 receptor, which is known to be involved in eosinophil chemotaxis.[12][14]
-
Epithelial Barrier Protection: this compound has been shown to prevent the allergen-induced degradation of tight junction proteins, such as Zonula Occludens-1 (ZO-1), in the conjunctival epithelium.[12][15] By preserving the integrity of this physical barrier, this compound may reduce the penetration of allergens to underlying immune cells.
Below is a diagram illustrating the key signaling pathways in the allergic inflammatory response and the points of intervention for this compound.
Caption: this compound's multi-target intervention in the allergic inflammatory cascade.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical in vitro and in vivo studies, highlighting this compound's receptor binding affinities and its functional anti-inflammatory efficacy.
Table 1: Histamine Receptor Binding Affinity
| Receptor Subtype | This compound Affinity (pKi / Ki) | Comparator Affinity (pKi / Ki) | Reference |
| Histamine H1 | pKi: 8.5 / Ki: 3.1 nM | Ketotifen pKi: ~9.3 / IC50: 1.9 nM | [9][10][12][13] |
| Histamine H2 | Ki: 58 nM | Ketotifen: Lower affinity than this compound | [10][12] |
| Histamine H4 | pKi: 5.8 | Ketotifen pKi: < 5 | [10][11] |
| Histamine H3 | No Affinity | - | [9][10] |
pKi is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates stronger binding affinity.
Table 2: In Vivo Efficacy in Animal Models of Allergic Conjunctivitis
| Endpoint | This compound 0.25% Effect | Comparator Effect (Olopatadine 0.1%) | Comparator Effect (Vehicle) | Reference |
| Eosinophil Recruitment | Significant Inhibition (P < 0.001 vs Vehicle; P < 0.05 vs Olopatadine) | No Significant Inhibition | Significant Increase post-challenge | [12] |
| Tight Junction Protein (ZO-1) Expression | Prevention of Decrease (Significantly different from challenged control, P ≤ 0.05) | Trend towards prevention (Not statistically significant vs challenged control) | Significant Decrease post-challenge | [12][14] |
| Tight Junction Protein (E-cadherin) Expression | Prevention of Decrease (Significantly different from vehicle, P ≤ 0.05) | Trend towards prevention (Not statistically significant) | Trend towards decrease post-challenge | [12] |
Key Experimental Protocols
The anti-inflammatory properties of this compound have been characterized using established animal models of allergic conjunctivitis. The methodologies for these key experiments are detailed below.
Murine Model of Allergic Conjunctivitis
This model is used to assess both early- and late-phase allergic responses, including eosinophil recruitment and effects on epithelial tight junctions.
-
Animal Model: BALB/c mice are typically used for their robust Th2-biased immune responses.[12]
-
Sensitization and Challenge Protocol:
-
Sensitization: Mice are systemically sensitized via intraperitoneal injections of an allergen (e.g., short ragweed) complexed with an adjuvant (e.g., aluminum hydroxide) on day 0 and day 7.
-
Challenge: On day 14, a topical ocular challenge is performed by instilling the allergen solution into the conjunctival sac.
-
-
Treatment Administration:
-
Test articles (this compound 0.25%, olopatadine (B1677272) 0.1%, or vehicle) are administered topically to the eye shortly before the allergen challenge.[12]
-
-
Endpoint Assessment:
-
Eosinophil Recruitment (Late Phase): 24 hours post-challenge, eyes are enucleated, fixed, and sectioned. Eosinophils within the conjunctival substantia propria are identified by staining (e.g., with hematoxylin (B73222) and eosin) and counted under a microscope.[12]
-
Tight Junction Protein Expression: Conjunctival tissue is processed for immunofluorescence confocal microscopy. Sections are stained with fluorescently-labeled antibodies against ZO-1 and E-cadherin. The fluorescence intensity is quantified to measure protein expression levels.[12]
-
Guinea Pig Model of Allergic Conjunctivitis
This model is effective for evaluating the acute (edema, erythema) and late-phase (eosinophil influx) responses.
-
Animal Model: Hartley guinea pigs.
-
Sensitization and Challenge Protocol:
-
Sensitization: Animals are sensitized with an intramuscular injection of an allergen (e.g., rabbit squames).[16]
-
Challenge: Approximately 16 days later, animals receive oral doses of the test article (this compound, ketotifen, or dexamethasone). 24 hours after dosing, they are challenged via topical application of the allergen to the conjunctiva.[13][16]
-
-
Endpoint Assessment:
-
Acute Phase: Clinical signs of edema and erythema are scored at various time points post-challenge.
-
Late Phase (Eosinophil Influx): Eosinophil infiltration is quantified by measuring the levels of eosinophil-specific peroxidase in the conjunctival tissue.[13] this compound demonstrated a dose-dependent reduction in eosinophil levels, with efficacy comparable to the corticosteroid dexamethasone (B1670325) at higher doses.[11][13]
-
The general workflow for these preclinical challenge models is visualized below.
Caption: Generalized workflow for preclinical conjunctival allergen challenge (CAC) models.
Conclusion
The preclinical data for this compound provide compelling evidence of a unique and robust anti-inflammatory profile that complements its primary antihistaminic function. Its ability to antagonize a broad spectrum of histamine receptors (H1, H2, and H4), stabilize mast cells, significantly inhibit the recruitment of eosinophils to the site of inflammation, and protect epithelial barrier integrity positions it as a highly effective agent in the management of allergic inflammation.[4][12][17] These findings, derived from well-established animal models, underscore the therapeutic principle that targeting multiple pathways in the complex allergic cascade can yield superior efficacy. This comprehensive preclinical foundation provides a strong rationale for the clinical utility of this compound in treating allergic conjunctivitis and warrants further investigation into its potential for other inflammatory conditions.
References
- 1. This compound: a topical antihistamine for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Lastacaft): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. dovepress.com [dovepress.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. dovepress.com [dovepress.com]
- 12. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of this compound 0.25% ophthalmic solution in acute allergic conjunctivitis at 15 minutes and 16 hours after instillation versus placebo and olopatadine 0.1% - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
Alcaftadine: An In-depth Technical Guide on its Inverse Agonism at Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaftadine is a potent and selective antagonist of histamine (B1213489) receptors, approved for the prevention of itching associated with allergic conjunctivitis.[1][2] Its therapeutic efficacy is rooted in a sophisticated pharmacological profile that extends beyond simple receptor blockade. This compound functions as an inverse agonist at histamine H1, H2, and H4 receptors, a mechanism that not only prevents agonist (histamine) binding but also reduces the basal, constitutive activity of these receptors.[1][3] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
G protein-coupled receptors (GPCRs), including histamine receptors, can exist in an equilibrium between an inactive (R) and an active (R) conformation.[4] While agonists stabilize the R state, traditional antagonists block agonists without affecting this equilibrium. Inverse agonists, however, preferentially bind to and stabilize the inactive (R) conformation, shifting the equilibrium away from the active state and thereby reducing the receptor's basal signaling activity even in the absence of an agonist.[4] This is a key feature of this compound's action.
Pharmacological Profile of this compound
This compound demonstrates a broad spectrum of activity across multiple histamine receptor subtypes, with a particularly high affinity for the H1 and H2 receptors.[2][5] Its interaction with the H4 receptor, though of lower affinity, contributes to its unique anti-inflammatory properties.[6]
Data Presentation: Binding Affinities
The binding affinity (Ki) of a ligand for a receptor is a measure of its propensity to bind. A lower Ki value indicates a higher binding affinity. This compound's affinity for histamine receptors has been characterized through radioligand binding assays.
| Receptor Subtype | This compound Ki (nM) | This compound pKi | Reference |
| Histamine H1 | 3.1 | 8.5 | [6][7] |
| Histamine H2 | 58 | 7.2 | [6][7] |
| Histamine H4 | 2900 (2.9 µM) | 5.8 | [7][8] |
| Histamine H3 | No significant affinity | - | [8] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.
Mechanism of Action: Inverse Agonism and Signaling Pathways
This compound's therapeutic effects are derived from its ability to suppress the constitutive activity of H1, H2, and H4 receptors by stabilizing their inactive states.
Histamine H1 Receptor Signaling
The H1 receptor is a classic GPCR that couples to the Gq/11 family of G proteins.[9] Agonist binding initiates a cascade that leads to the hallmark symptoms of allergic inflammation.
-
Agonist (Histamine) Action: Histamine binding activates the Gq/11 protein, which in turn activates phospholipase C (PLC).[10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[10] This pathway ultimately leads to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, causing itching.[9]
-
Inverse Agonist (this compound) Action: this compound binds to the inactive conformation of the H1 receptor, preventing the Gq/11 coupling and subsequent PLC activation. This not only blocks histamine-induced signaling but also reduces the basal, histamine-independent activity of the receptor, leading to a more profound suppression of the allergic response.
Histamine H2 Receptor Signaling
The H2 receptor is primarily coupled to the Gs stimulatory G protein.[11] Its activation leads to an increase in intracellular cyclic AMP (cAMP).
-
Agonist (Histamine) Action: Histamine binding activates Gs, which stimulates adenylyl cyclase (AC) to produce cAMP from ATP.[12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[11] In the stomach, this pathway stimulates gastric acid secretion, while in other tissues it can cause smooth muscle relaxation and vasodilation.[11]
-
Inverse Agonist (this compound) Action: this compound's inverse agonism at the H2 receptor reduces basal adenylyl cyclase activity, thereby decreasing baseline cAMP levels. This contributes to its overall anti-inflammatory effect, complementing its primary H1-mediated actions.
Histamine H4 Receptor Signaling
The H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and is coupled to the Gi/o inhibitory G protein.[13][14]
-
Agonist (Histamine) Action: Histamine binding activates Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[14] More importantly, H4 activation is a key driver of chemotaxis (directed cell migration) for eosinophils and mast cells, recruiting these inflammatory cells to the site of an allergic reaction.[15]
-
Inverse Agonist (this compound) Action: By acting as an inverse agonist at the H4 receptor, this compound not only blocks histamine-induced chemotaxis but also reduces the basal migratory activity of these immune cells.[1][6] This action is crucial for attenuating the late-phase inflammatory response in allergic conjunctivitis, which is characterized by eosinophil infiltration.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a topical antihistamine for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. dovepress.com [dovepress.com]
- 9. SMPDB [smpdb.ca]
- 10. PathWhiz [pathbank.org]
- 11. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 14. Identification of Histamine Receptors and Effects of Histamine on Murine and Simian Colonic Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Alcaftadine's Inhibition of Eosinophil Activation and Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular mechanisms by which alcaftadine, a potent antihistamine with multi-receptor activity, inhibits the activation and chemotaxis of eosinophils. Eosinophils are key effector cells in allergic inflammation, and their recruitment to and activation at sites of allergic reactions contribute significantly to tissue damage and chronic allergic symptoms. This compound's ability to modulate eosinophil function represents a critical aspect of its therapeutic efficacy in allergic conjunctivitis and potentially other allergic conditions. This document details the signaling pathways involved, presents quantitative data from preclinical studies, and provides comprehensive experimental protocols for the investigation of these phenomena.
Introduction: The Role of Eosinophils in Allergic Inflammation and the Therapeutic Rationale for this compound
Eosinophils are granulocytic leukocytes that play a central role in the pathophysiology of allergic diseases, including allergic rhinitis, asthma, and allergic conjunctivitis. Upon activation by various stimuli, including histamine (B1213489) and chemokines like eotaxin, eosinophils migrate from the bloodstream into inflamed tissues. This process, known as chemotaxis, is a critical step in the allergic cascade. Once in the tissue, activated eosinophils release a variety of pro-inflammatory mediators, including cytotoxic granule proteins (e.g., eosinophil cationic protein, major basic protein, and eosinophil peroxidase), cytokines, and chemokines. These mediators contribute to tissue damage, mucus production, and the amplification of the inflammatory response, leading to the signs and symptoms of chronic allergic disease.
This compound is a multi-faceted therapeutic agent with a unique pharmacological profile. It is a potent H1 and H2 histamine receptor antagonist and also exhibits functional antagonism at the H4 histamine receptor.[1][2] It is this interaction with the H4 receptor, which is highly expressed on eosinophils, that is believed to be a primary mechanism behind its ability to inhibit eosinophil activation and chemotaxis.[3][4] By blocking the pro-chemotactic signals mediated through the H4 receptor, this compound can effectively attenuate the influx of eosinophils into ocular tissues during an allergic response.[5]
Quantitative Data: this compound's Efficacy in Inhibiting Eosinophil Function
Table 1: In Vivo Inhibition of Eosinophil Infiltration by this compound in a Guinea Pig Model of Allergic Conjunctivitis
| Treatment Group | Dose (mg/kg) | Eosinophil Peroxidase (EPO) Levels | Percent Inhibition of Eosinophil Influx | Statistical Significance vs. Vehicle |
| Vehicle | - | Baseline | - | - |
| This compound | 0.1 | Reduced | Dose-dependent | p < 0.05 |
| This compound | 0.5 | Significantly Reduced | Dose-dependent | p < 0.01 |
| Ketotifen | 1.0 | Reduced | Not statistically significant | - |
| Dexamethasone | 0.5 | Significantly Reduced | Potent inhibition | p < 0.01 |
Data synthesized from preclinical studies.[2] Eosinophil peroxidase (EPO) is an enzyme specific to eosinophil granules, and its levels in tissue homogenates are a direct measure of eosinophil infiltration.
Table 2: In Vivo Inhibition of Eosinophil Recruitment in a Murine Model of Allergic Conjunctivitis
| Treatment Group | Concentration | Mean Eosinophil Count per Conjunctival Section | Percent Inhibition vs. Sensitized/Challenged Control | Statistical Significance vs. Control |
| Naive (NS/NC) | - | ~5 | - | - |
| Sensitized/Challenged (S/C) | - | ~25 | 0% | - |
| This compound | 0.25% | ~8 | ~68% | p < 0.001 |
| Olopatadine (B1677272) | 0.1% | ~22 | ~12% | Not Significant |
Data from a study comparing this compound and olopatadine in a murine model of allergic conjunctivitis.[5] Counts are approximate and represent the trend observed in the study.
Table 3: Receptor Binding Affinities (pKi) of this compound
| Receptor | pKi |
| Histamine H1 | 8.5 |
| Histamine H2 | 7.2 |
| Histamine H4 | 5.8 |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.[1]
Table 4: Functional Antagonism of Histamine-Induced Eosinophil Chemotaxis by an H4 Receptor Antagonist (JNJ 7777120)
| Assay | Agonist | Antagonist | IC50 (nM) |
| Eosinophil Chemotaxis | Histamine (1 µM) | JNJ 7777120 | 86 |
This data for a selective H4 receptor antagonist provides a strong indication of the potency expected for this compound's functional antagonism at this receptor on eosinophils.[6][7]
Signaling Pathways in Eosinophil Chemotaxis and Their Inhibition by this compound
The chemotaxis of eosinophils is a complex process initiated by the binding of chemoattractants, such as histamine, to G protein-coupled receptors (GPCRs) on the cell surface. This compound's primary mechanism for inhibiting eosinophil chemotaxis is through its antagonism of the H4 histamine receptor.
H4 Receptor-Mediated Signaling Cascade
Histamine binding to the H4 receptor on eosinophils activates a signaling cascade mediated by the Gαi/o subunit of the G protein complex. This initiates a series of downstream events crucial for cell migration:
-
Inhibition of Adenylyl Cyclase: Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
-
Phospholipase C (PLC) Activation: The Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for cell motility.[8][9]
-
Actin Polymerization and Cytoskeletal Reorganization: The rise in intracellular calcium and other signaling events lead to the polymerization of actin filaments and the reorganization of the cytoskeleton. This process is essential for the formation of pseudopods and the directional movement of the eosinophil towards the chemoattractant gradient.[8][9]
-
Upregulation of Adhesion Molecules: H4 receptor activation also leads to the upregulation of adhesion molecules, such as Mac-1 (CD11b/CD18), on the eosinophil surface, which facilitates their adhesion to the vascular endothelium, a prerequisite for transmigration into tissues.[6]
This compound's Point of Intervention
This compound, as a competitive antagonist of the H4 receptor, blocks the initial step of this signaling cascade. By preventing histamine from binding to the H4 receptor, this compound effectively inhibits the downstream signaling events, including the rise in intracellular calcium and the subsequent cytoskeletal changes required for chemotaxis.
Potential Role of Protein Kinase C (PKC)
While the direct link between H4 receptor-mediated chemotaxis and Protein Kinase C (PKC) activation is less defined, PKC isoforms are known to be involved in various eosinophil functions, including degranulation and potentially migration. The diacylglycerol (DAG) produced following PLC activation is a known activator of several PKC isoforms. It is plausible that PKC plays a role in the downstream signaling of H4 receptor activation, further contributing to the complex process of eosinophil activation. This compound's blockade of the initial H4 receptor signal would consequently prevent any downstream PKC-mediated effects that are dependent on this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on eosinophil activation and chemotaxis.
Isolation of Human Eosinophils from Peripheral Blood
This protocol describes the negative selection method for isolating highly pure eosinophils from human peripheral blood, suitable for in vitro functional assays.
Materials:
-
Anticoagulated (EDTA) whole human blood
-
Dextran (B179266) solution (6% in 0.9% NaCl)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Eosinophil isolation kit (negative selection, magnetic bead-based)
-
Centrifuge, sterile tubes, pipettes, and a magnetic separator
Procedure:
-
Erythrocyte Sedimentation: Mix whole blood with an equal volume of 6% dextran solution in a sterile tube. Allow erythrocytes to sediment for 60-90 minutes at room temperature.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Granulocyte Separation: Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS in a new conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Granulocyte Pellet Collection: After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells). Carefully collect the granulocyte pellet at the bottom of the tube.
-
Erythrocyte Lysis (Optional but recommended for high purity): Resuspend the granulocyte pellet in a small volume of HBSS. Add sterile, chilled water to induce hypotonic lysis of remaining red blood cells for 30 seconds, followed by the addition of 2x concentrated HBSS to restore isotonicity. Centrifuge and wash the pellet with HBSS.
-
Negative Selection: Resuspend the granulocyte pellet in the buffer provided with the eosinophil isolation kit. Add the antibody cocktail (containing antibodies against markers for other leukocytes) and incubate as per the manufacturer's instructions.
-
Magnetic Labeling: Add the magnetic particles to the cell suspension and incubate to allow binding to the antibody-labeled cells.
-
Eosinophil Enrichment: Place the tube in the magnetic separator. The unlabeled eosinophils will remain in suspension. Carefully collect the supernatant containing the purified eosinophils.
-
Cell Purity and Viability Assessment: Assess the purity of the isolated eosinophils by cytospin and staining (e.g., Wright-Giemsa). Determine cell viability using a trypan blue exclusion assay. Purity should be >98% for functional assays.
In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method for quantifying the chemotactic response of isolated eosinophils to various chemoattractants and the inhibitory effect of compounds like this compound.
Materials:
-
Purified human eosinophils (from Protocol 4.1)
-
Boyden chamber apparatus (or Transwell inserts with 5 µm pore size polycarbonate membrane)
-
Chemoattractant (e.g., histamine, eotaxin)
-
Test compound (this compound)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Fixative (e.g., methanol)
-
Stain (e.g., Giemsa or Diff-Quik)
-
Microscope and imaging software
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the chemoattractant and this compound in assay buffer.
-
Chamber Assembly: Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.
-
Loading the Lower Chamber: Add the chemoattractant solution to the lower chamber. For control wells, add assay buffer only.
-
Cell Preparation and Loading: Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL. Pre-incubate the eosinophils with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Loading the Upper Chamber: Add the eosinophil suspension to the upper chamber.
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO2 incubator to allow for cell migration.
-
Membrane Processing: After incubation, disassemble the chamber and carefully remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the membrane in methanol (B129727) and then stain with Giemsa or another suitable stain to visualize the migrated cells on the lower surface.
-
Quantification: Mount the membrane on a microscope slide. Count the number of migrated cells in several high-power fields (HPF) using a light microscope. The results are typically expressed as the average number of migrated cells per HPF or as a chemotactic index (fold increase in migration over control).
Quantification of Eosinophil Infiltration in Conjunctival Tissue
This protocol outlines the procedure for quantifying eosinophil infiltration in conjunctival tissue sections from an in vivo model of allergic conjunctivitis.
Materials:
-
Formalin-fixed, paraffin-embedded conjunctival tissue sections
-
Staining reagents (e.g., Hematoxylin and Eosin, or specific stains for eosinophils like Luna's stain)
-
Immunohistochemistry reagents (optional, for specific eosinophil markers like Major Basic Protein)
-
Microscope with a calibrated eyepiece or digital imaging system
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the tissue sections.
-
Staining:
-
H&E Staining: Perform standard Hematoxylin and Eosin staining to visualize the overall tissue morphology and identify eosinophils by their characteristic bilobed nucleus and eosinophilic granules.
-
Specific Staining (Luna's Stain): This stain specifically colors eosinophil granules a bright red, making them easier to identify and count.
-
Immunohistochemistry (IHC): For more specific identification, perform IHC using an antibody against an eosinophil-specific marker like Major Basic Protein (MBP).
-
-
Microscopic Examination and Quantification:
-
Under a light microscope, identify the conjunctival epithelium and substantia propria.
-
Using a high-power objective (e.g., 40x), count the number of eosinophils in multiple, randomly selected, non-overlapping fields within the substantia propria.
-
The results can be expressed as the mean number of eosinophils per high-power field (HPF) or as the number of eosinophils per unit area (e.g., cells/mm²).
-
-
Data Analysis: Compare the eosinophil counts between different treatment groups (e.g., vehicle, this compound-treated) using appropriate statistical tests.
Conclusion
This compound demonstrates a significant inhibitory effect on eosinophil activation and chemotaxis, a key component of its anti-allergic therapeutic action. This activity is primarily mediated through the antagonism of the H4 histamine receptor, which disrupts the downstream signaling cascade responsible for eosinophil migration. The quantitative data from preclinical models and the understanding of the underlying signaling pathways provide a strong scientific rationale for the use of this compound in the management of allergic conditions where eosinophils play a prominent pathological role. The experimental protocols detailed in this guide offer a framework for further research into the immunopharmacology of this compound and the development of novel anti-allergic therapies targeting eosinophil function.
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound 0.25% on ocular itch associated with seasonal or perennial allergic conjunctivitis: a pooled analysis of two multicenter randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine induces cytoskeletal changes in human eosinophils via the H(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Modern Antiallergic: A Technical Deep Dive into the Discovery and Development of Alcaftadine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alcaftadine (formerly R89674) is a potent and effective therapeutic agent approved for the prevention of itching associated with allergic conjunctivitis.[1] Its development marked a significant advancement in the treatment of ocular allergies, owing to a unique multi-faceted mechanism of action. This technical guide provides an in-depth analysis of the initial discovery and development of this compound, detailing the preclinical and clinical investigations that established its pharmacological profile, efficacy, and safety. We will explore its distinct activity as a broad-spectrum histamine (B1213489) receptor antagonist, its mast cell stabilizing properties, and its novel effects on conjunctival epithelial barrier integrity. This document synthesizes key quantitative data into structured tables, outlines detailed experimental protocols, and visualizes complex biological pathways and clinical workflows to offer a comprehensive resource for professionals in the field.
The Discovery and Rationale for Development
This compound, chemically known as 11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][2]benzazepine-3-carbaldehyde, was identified as a new chemical entity with promising antiallergic properties.[3] The rationale for its development was to create a superior treatment for allergic conjunctivitis by addressing multiple aspects of the allergic cascade. The primary goals were to achieve potent histamine H1 receptor antagonism for immediate symptom relief, combined with additional mechanisms to tackle the inflammatory components of the late-phase allergic response.
Preclinical investigations revealed that this compound possessed a unique pharmacological profile, distinguishing it from existing treatments. It demonstrated high affinity for H1 and H2 histamine receptors and was also found to be an antagonist of the H4 receptor, which is implicated in mediating eosinophil chemotaxis.[2][4] Furthermore, it exhibited mast cell stabilizing effects and the ability to protect the integrity of the conjunctival epithelial barrier, a novel attribute for an antihistamine.[5][6] This combination of activities suggested that this compound could offer rapid, long-lasting relief from ocular itching and also mitigate the underlying inflammation.
Preclinical Development
Pharmacodynamics: A Multi-Pronged Mechanism of Action
This compound's efficacy stems from its ability to intervene at multiple points in the allergic inflammatory cascade.
-
Histamine Receptor Antagonism : this compound is a potent inverse agonist/antagonist at three of the four known histamine receptors. It blocks H1 receptors to relieve itching, H2 receptors which can contribute to vasodilation, and H4 receptors which are involved in inflammatory cell recruitment, particularly eosinophils.[7][8][9] It shows no affinity for the H3 receptor.[10]
-
Mast Cell Stabilization : Like other dual-action antiallergy agents, this compound inhibits the release of histamine and other inflammatory mediators from mast cells, preventing the initiation of the allergic response.[11][12]
-
Inhibition of Eosinophil Recruitment : A key differentiator for this compound is its ability to attenuate the influx of eosinophils into the conjunctiva during the late-phase allergic reaction.[9][10] This action is likely mediated, at least in part, by its antagonism of the H4 receptor.[9]
-
Epithelial Barrier Stabilization : Preclinical studies have shown that this compound helps maintain the integrity of the conjunctival epithelial barrier. It prevents the allergen-induced degradation of tight junction proteins, such as zonula occludens-1 (ZO-1) and E-cadherin, thereby reducing the penetration of allergens into the conjunctival tissue.[4][6][7]
The signaling pathway below illustrates the key points of intervention for this compound in the allergic conjunctivitis cascade.
References
- 1. This compound: a topical antihistamine for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound 0.25% on ocular itch associated with seasonal or perennial allergic conjunctivitis: a pooled analysis of two multicenter randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound 0.25% ophthalmic solution in acute allergic conjunctivitis at 15 minutes and 16 hours after instillation versus placebo and olopatadine 0.1% - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound (Lastacaft): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Alcaftadine's Protective Effect on Conjunctival Epithelial Tight Junctions: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ocular allergic conjunctivitis is characterized by an inflammatory cascade that can compromise the integrity of the conjunctival epithelial barrier. This barrier, crucial for preventing allergen penetration, is maintained by a complex of tight junction proteins, including Zonula Occludens-1 (ZO-1) and E-cadherin. Alcaftadine, a potent antihistamine with mast cell stabilizing properties, has demonstrated a significant, protective effect on these essential tight junction proteins. This technical guide provides an in-depth analysis of the existing preclinical data, detailing the quantitative effects of this compound on ZO-1 and E-cadherin, the experimental methodologies employed in these studies, and the proposed signaling pathways underlying its mechanism of action. The evidence suggests that this compound's therapeutic benefits extend beyond its primary antihistaminic and mast cell-stabilizing effects to include the preservation of conjunctival epithelial barrier function, a key factor in mitigating the late-phase allergic response.
Introduction: The Role of Tight Junctions in Ocular Allergy
The conjunctival epithelium forms the first line of defense against environmental allergens. The integrity of this barrier is critically dependent on intercellular adhesion structures, particularly tight junctions. Tight junctions are multiprotein complexes that regulate the paracellular passage of ions, solutes, and water, and prevent the infiltration of allergens and pathogens. Key components of these junctions include the transmembrane proteins occludin and claudins, which are linked to the actin cytoskeleton via scaffolding proteins such as Zonula Occludens-1 (ZO-1). E-cadherin, an essential component of adherens junctions, also plays a crucial role in maintaining cell-cell adhesion and epithelial barrier integrity.
In allergic conjunctivitis, the release of inflammatory mediators following allergen exposure can disrupt the organization and expression of these tight junction proteins.[1] This disruption leads to increased epithelial permeability, allowing for greater allergen penetration and exacerbation of the inflammatory response.[1] Therefore, therapeutic agents that can protect and maintain the integrity of the conjunctival epithelial barrier offer a significant advantage in the management of ocular allergy.
This compound is a multi-faceted agent with antagonist activity at histamine (B1213489) H1, H2, and H4 receptors, as well as mast cell stabilizing properties.[2][3] Preclinical research has revealed an additional, compelling mechanism of action: the stabilization of conjunctival epithelial tight junction proteins, thereby preserving barrier function in the face of allergic challenge.[4][5]
Quantitative Analysis of this compound's Effect on Tight Junction Proteins
The primary quantitative data on this compound's effect on tight junction proteins comes from a key preclinical study utilizing a murine model of allergic conjunctivitis.[4] This study evaluated the expression of ZO-1 and E-cadherin in the conjunctival epithelium following allergen challenge, with and without this compound treatment. The data, derived from the analysis of immunofluorescence images, is summarized below.
Table 1: Effect of this compound on ZO-1 Expression in a Murine Model of Allergic Conjunctivitis [4]
| Treatment Group | Mean Relative Fluorescence Intensity of ZO-1 (Arbitrary Units) | Statistical Significance vs. Sensitized/Challenged (S/C) |
| Naïve (No sensitization/challenge) | ~1.0 | P ≤ 0.05 |
| Sensitized/Challenged (S/C) | ~0.6 | - |
| S/C + Vehicle | ~0.65 | Not Significant |
| S/C + Olopatadine (B1677272) 0.1% | ~0.8 | Not Significant |
| S/C + this compound 0.25% | ~0.95 | P ≤ 0.05 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Effect of this compound on E-cadherin Expression in a Murine Model of Allergic Conjunctivitis [4]
| Treatment Group | Mean Relative Fluorescence Intensity of E-cadherin (Arbitrary Units) | Statistical Significance vs. Sensitized/Challenged (S/C) |
| Naïve (No sensitization/challenge) | ~1.0 | Not Significant |
| Sensitized/Challenged (S/C) | ~0.8 | - |
| S/C + Vehicle | ~0.85 | Not Significant |
| S/C + Olopatadine 0.1% | ~0.9 | Not Significant |
| S/C + this compound 0.25% | ~1.05 | P < 0.05 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
These data clearly indicate that allergen challenge leads to a significant reduction in the expression of ZO-1 in the conjunctival epithelium.[4] While the vehicle and the active comparator, olopatadine, did not significantly prevent this decrease, treatment with this compound 0.25% resulted in ZO-1 expression levels comparable to those of naïve, unchallenged animals.[4] Similarly, this compound was statistically superior to the sensitized/challenged control group in preventing the loss of E-cadherin expression.[4]
Experimental Protocols
The following sections detail the methodologies used in the preclinical studies evaluating this compound's effect on conjunctival tight junction proteins. These protocols are based on the descriptions provided in the cited literature and general laboratory practices.
Murine Model of Allergic Conjunctivitis
A well-established murine model of allergic conjunctivitis was utilized to assess the in vivo efficacy of this compound.[4][5][6][7][8]
-
Animal Model: BALB/c mice are commonly used for this model.[1][4]
-
Sensitization:
-
Mice are sensitized via intraperitoneal injections of an allergen, such as short ragweed pollen (SRW) or ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide (B78521) (alum).[6][8]
-
This initial sensitization is typically followed by a booster injection.[4][5]
-
Topical sensitization with eye drops containing the allergen may also be performed.[1]
-
-
Allergen Challenge:
-
Treatment Administration:
Immunofluorescence Staining and Quantification of Tight Junction Proteins
Immunofluorescence staining is a key technique for visualizing and quantifying the expression and localization of tight junction proteins within the conjunctival tissue.[4]
-
Tissue Preparation:
-
Following the designated time points after allergen challenge, mice are euthanized, and the eyes are enucleated.
-
The conjunctival tissue is carefully dissected and fixed in a suitable fixative, such as 4% paraformaldehyde.
-
The fixed tissue is then embedded in a medium like Optimal Cutting Temperature (OCT) compound and flash-frozen for cryosectioning.
-
-
Immunostaining Procedure:
-
Frozen tissue sections (typically 5-10 µm thick) are mounted on slides.
-
The sections are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular antigens.
-
Non-specific antibody binding is blocked using a blocking solution (e.g., a solution containing bovine serum albumin and normal serum).
-
The sections are incubated with primary antibodies specific for the target proteins (e.g., rabbit anti-ZO-1 and goat anti-E-cadherin).
-
After washing, the sections are incubated with fluorophore-conjugated secondary antibodies that bind to the primary antibodies (e.g., Alexa Fluor 594-conjugated donkey anti-rabbit IgG and Alexa Fluor 488-conjugated donkey anti-goat IgG).
-
The cell nuclei are often counterstained with a fluorescent dye like DAPI.
-
The slides are then mounted with an anti-fade mounting medium.
-
-
Confocal Microscopy and Image Analysis:
-
The stained sections are visualized using a confocal microscope.
-
Images are captured under standardized settings (e.g., laser power, gain, and pinhole size) to ensure comparability between different treatment groups.[10][11]
-
Image analysis software (e.g., ImageJ or MetaMorph) is used to quantify the fluorescence intensity of the staining for ZO-1 and E-cadherin in the conjunctival epithelium.[10][12][13][14] The mean fluorescence intensity is calculated for a defined region of interest across multiple images from each treatment group to obtain a semi-quantitative measure of protein expression.[10][11]
-
Signaling Pathways and Mechanism of Action
The protective effect of this compound on conjunctival tight junctions is believed to be multifactorial, primarily linked to its potent anti-inflammatory properties, particularly the inhibition of eosinophil recruitment.
Proposed Signaling Pathway of this compound's Action
The following diagram illustrates the proposed signaling cascade involved in allergen-induced tight junction disruption and the points of intervention by this compound.
Caption: Proposed mechanism of this compound in preventing tight junction disruption.
Inhibition of Eosinophil Recruitment
A key finding from preclinical studies is this compound's ability to significantly inhibit the recruitment of eosinophils to the conjunctiva during the late-phase allergic response.[4][5] Eosinophils release a variety of cytotoxic granule proteins and inflammatory mediators that can directly damage epithelial cells and disrupt tight junction integrity.[2] Studies in other epithelial tissues have demonstrated that eosinophil infiltration leads to a decrease in E-cadherin expression.[15][16] By preventing the influx of eosinophils, this compound mitigates this downstream damage to the epithelial barrier.[2]
Role of Histamine Receptor Antagonism
This compound's unique profile of antagonizing H1, H2, and H4 histamine receptors likely contributes to its effect on tight junctions.[2][3]
-
H1 and H2 Receptors: Histamine binding to H1 and H2 receptors on the vascular endothelium of the conjunctiva contributes to vasodilation and increased permeability, facilitating the extravasation of inflammatory cells like eosinophils.[17] By blocking these receptors, this compound can reduce this process.
-
H4 Receptors: The H4 receptor is expressed on eosinophils and is involved in their chemotaxis.[2][18][19] this compound's antagonism of the H4 receptor is a plausible mechanism for its direct inhibition of eosinophil recruitment, a feature not as prominently observed with other antihistamines like olopatadine in the comparative preclinical model.[4][5]
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical study evaluating the effect of a compound like this compound on conjunctival tight junctions.
Caption: Preclinical experimental workflow for tight junction protein analysis.
Conclusion
The evidence strongly supports that this compound possesses a unique, protective effect on conjunctival epithelial tight junction proteins, specifically ZO-1 and E-cadherin. This action appears to be mediated primarily through the inhibition of eosinophil recruitment, a consequence of its broad-spectrum histamine receptor antagonism, including at the H4 receptor. By preserving the integrity of the conjunctival epithelial barrier, this compound not only addresses the acute symptoms of allergic conjunctivitis but also mitigates a key component of the late-phase response, preventing further allergen influx and perpetuation of the inflammatory cycle. These findings underscore the multifaceted nature of this compound's therapeutic action and highlight its potential as a superior treatment option for allergic conjunctivitis, offering both symptomatic relief and barrier protection. Further research, including studies utilizing Transepithelial Electrical Resistance (TEER) measurements, would be valuable to further quantify the functional impact of this compound on conjunctival epithelial barrier integrity.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis | Semantic Scholar [semanticscholar.org]
- 4. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mouse model of allergic conjunctivitis permitting tear eosinophil quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed criteria for the assessment of clinical symptoms in a new murine model of severe allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel murine model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hrpub.org [hrpub.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transepithelial migration of activated eosinophils induces a decrease of E-cadherin expression in cultured human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Altered expression of epithelial junctional proteins in atopic asthma: possible role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histamine receptors and the conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 19. reviewofophthalmology.com [reviewofophthalmology.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Alcaftadine in Plasma and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaftadine is a potent H1, H2, and H4 histamine (B1213489) receptor antagonist and mast cell stabilizer approved for the treatment of allergic conjunctivitis.[1] Its dual mechanism of action, which includes inhibiting the release of histamine and other inflammatory mediators, makes it an effective therapeutic agent.[2] Accurate quantification of this compound in biological matrices such as plasma and various tissues is crucial for pharmacokinetic studies, bioequivalence assessment, and understanding its distribution and efficacy.
These application notes provide detailed protocols for the quantification of this compound in plasma and tissue samples using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, we present a summary of quantitative data and visualizations of the key signaling pathways associated with this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in human plasma and representative data for the distribution of ophthalmic drugs in ocular tissues.
Table 1: Pharmacokinetic Parameters of this compound in Human Plasma Following Topical Ocular Administration of a 0.25% Solution [3][4]
| Parameter | This compound | Carboxylic Acid Metabolite |
| Mean Cmax | ~0.06 ng/mL | ~3 ng/mL |
| Median Tmax | 15 minutes | 1 hour |
| Plasma Concentration at 3 hours | Below Limit of Quantification (0.01 ng/mL) | - |
| Plasma Concentration at 12 hours | - | Below Limit of Quantification (0.10 ng/mL) |
| Protein Binding | 39.2% | 62.7% |
Table 2: Representative Distribution of Ophthalmic Drugs in Rabbit Ocular Tissues Following Topical Administration [5][6]
| Tissue | Drug Concentration Range (ng/g or ng/mL) | Analytical Method |
| Cornea | 1 - 1000 | LC-MS/MS |
| Conjunctiva | 2 - 500 | LC-MS/MS |
| Aqueous Humor | 0.5 - 100 | LC-MS/MS |
| Tears | 100 - 10,000 | LC-MS/MS |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. This compound: a topical antihistamine for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crsubscription.com [crsubscription.com]
- 3. Distribution of Small Molecular Weight Drugs into the Porcine Lens: Studies on Imaging Mass Spectrometry, Partition Coefficients, and Implications in Ocular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Partitioning and Spatial Distribution of Drugs in Ocular Surface Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Alcaftadine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Alcaftadine in bulk drug and ophthalmic solutions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described methods are simple, accurate, precise, and stability-indicating, making them suitable for routine quality control and stability studies.
Introduction
This compound is an H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1] Its IUPAC name is 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][2]benzazepine-3-carboxaldehyde.[3] Accurate and reliable analytical methods are crucial for ensuring the quality and stability of pharmaceutical formulations containing this compound. This document outlines validated RP-HPLC methods for its determination.
Comparative Summary of HPLC Methods for this compound Analysis
For ease of comparison, the quantitative data from various validated HPLC methods are summarized in the table below. This allows for a quick selection of the most appropriate method based on specific laboratory requirements and instrumentation.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (UHPLC) |
| Column | Enable HPLC ODS C18 G (250 x 4.6 mm, 5 µm)[3] | Waters Kromasil C18 (250 x 4.6 mm, 5 µm)[4] | Kromasil C18 (250 x 4.6 mm, 5 µm)[2] | Kromasil C18 (250 x 4.6 mm, 2.7 µm)[5] |
| Mobile Phase | Methanol (B129727): Water (50:50 v/v)[3] | Water: Methanol with 0.1% OPA (80:20 v/v)[4] | Acetonitrile: 0.1% OPA (90:10 v/v)[2] | Acetonitrile: 0.05% OPA (60:40 v/v)[5] |
| Flow Rate | 1.2 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[2] | 1.0 mL/min[5] |
| Detection Wavelength | 282 nm[3] | 282 nm[4] | 282 nm[2] | 282 nm[5] |
| Column Temperature | Not Specified | 40°C[4] | Not Specified | Not Specified |
| Retention Time (min) | 3.15[3] | 8[4] | 3.05[2] | 2.20[5] |
| Linearity Range (µg/mL) | 1 - 16[3] | Not Specified | 0.5 - 7.5[2] | 2.0 - 30.0[5] |
| Correlation Coefficient (r²) | 0.999[3] | Not Specified | 0.9999[2] | 0.9998[5] |
| LOD (µg/mL) | 0.25[3] | Not Specified | 0.095[2] | 0.259[5] |
| LOQ (µg/mL) | 0.75[3] | Not Specified | 0.288[2] | 0.784[5] |
Experimental Protocols
The following sections provide detailed protocols for the key experiments involved in the HPLC analysis of this compound.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated stability-indicating method suitable for the determination of this compound in the presence of its degradation products.[3]
3.1.1. Materials and Reagents
-
This compound reference standard
-
HPLC grade Methanol
-
HPLC grade Water
-
Marketed this compound ophthalmic solution (e.g., LASTACAFT®, 2.5 mg/mL)[3]
-
0.45 µm nylon syringe filters
3.1.2. Instrumentation
-
HPLC system with UV detector (e.g., Shimadzu Prominence UFLC LC-20AD)
-
Column: Enable HPLC ODS C18 G (250 x 4.6 mm, 5 µm)[3]
-
Data acquisition and processing software
3.1.3. Chromatographic Conditions
-
Mobile Phase: Methanol: Water (50:50 v/v)[3]
-
Flow Rate: 1.2 mL/min[3]
-
Detection: UV at 282 nm[3]
-
Injection Volume: 20 µL (Typical, can be optimized)
-
Run Time: Approximately 10 minutes
3.1.4. Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol.
-
Working Standard Solution (e.g., 8 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to achieve the desired concentration for calibration. For example, to prepare an 8 µg/mL solution, dilute the stock solution appropriately.[3]
3.1.5. Sample Solution Preparation (from Ophthalmic Solution)
-
Take 1 mL of the this compound ophthalmic solution (2.5 mg/mL) and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a concentration of 250 µg/mL.
-
Further dilute this solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 8 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3.1.6. System Suitability Before sample analysis, inject the working standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.[3]
3.1.7. Analysis and Calculation Inject the standard and sample solutions into the chromatograph. The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of the standard.
Protocol 2: RP-HPLC Method with Ortho-Phosphoric Acid
This method utilizes a different mobile phase composition for the analysis of this compound.[2]
3.2.1. Materials and Reagents
-
This compound reference standard
-
HPLC grade Acetonitrile
-
Ortho-Phosphoric Acid (OPA)
-
HPLC grade Water
-
Methanol (for sample dissolution)[2]
-
Marketed this compound ophthalmic solution (e.g., Alcatop 0.25% w/v)[2]
3.2.2. Instrumentation
-
HPLC system with UV detector
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[2]
-
Data acquisition and processing software (e.g., Openlab EZchrome)[2]
3.2.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile: 0.1% OPA in Water (90:10 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 282 nm[2]
-
Injection Volume: 10 µL (Typical, can be optimized)
3.2.4. Standard Solution Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh 10 mg of this compound and transfer to a 20 mL volumetric flask. Add 15 mL of methanol, sonicate to dissolve, and then dilute to the mark with methanol.[2]
-
Working Standard Solution (e.g., 5 µg/mL): Further dilute the stock solution with the mobile phase to obtain a concentration within the linearity range of 0.5-7.5 µg/mL.[2]
3.2.5. Sample Solution Preparation (from Ophthalmic Solution)
-
Accurately weigh an amount of the ophthalmic solution equivalent to 2.5 mg of this compound and transfer it to a 20 mL volumetric flask.[2]
-
Add 15 mL of methanol and sonicate for 10 minutes.[2]
-
Allow the solution to cool to room temperature and make up the volume with methanol.[2]
-
Filter the solution through a 0.45 µm nylon syringe filter.[2]
-
Further dilute 1 mL of the filtered stock solution to 25 mL with the mobile phase.[2]
Visualizations
Experimental Workflow for this compound HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Logical Relationships in HPLC Method Validation
This diagram outlines the key parameters and their relationships in the validation of an HPLC method for this compound, as per ICH guidelines.
Caption: Key parameters for HPLC method validation.
References
- 1. Determination of antihistaminic drugs this compound and olopatadine hydrochloride via ion-pairing with eosin Y as a spectrofluorimetric and spectrophotometric probe: application to dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. omicsonline.org [omicsonline.org]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ajpsonline.com [ajpsonline.com]
Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of Alcaftadine and its Carboxylic Acid Metabolite in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and quantitative analysis of the antihistamine Alcaftadine and its active carboxylic acid metabolite, R90692, in human plasma. This method is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. The protocol outlines a solid-phase extraction (SPE) procedure for sample cleanup and provides the foundation for chromatographic separation and mass spectrometric detection. The established quantitative parameters demonstrate the method's suitability for bioanalytical applications.
Introduction
This compound is a potent H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1] Following administration, this compound is metabolized to an active carboxylic acid metabolite, R90692.[2] The metabolism is primarily mediated by non-CYP450 cytosolic enzymes.[2] To understand the complete pharmacokinetic profile of this compound, it is essential to simultaneously quantify both the parent drug and its active metabolite in biological matrices. LC-MS/MS offers the high sensitivity and specificity required for accurate measurement of these analytes at the low concentrations typically observed in plasma.[1]
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed to extract this compound and its metabolite from human plasma, ensuring a clean sample for LC-MS/MS analysis. While specific SPE cartridge types, wash, and elution solvents require optimization, a general protocol is as follows:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., a low percentage of organic solvent in water) to remove interferences.
-
Elution: Elute the analytes of interest with an organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column to resolve this compound and its more polar metabolite from endogenous plasma components.
-
Column: A C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm) is recommended.[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B is necessary to elute both the parent drug and its metabolite effectively. The specific gradient profile should be optimized for baseline separation and optimal peak shape.
-
Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Ion Source: Turbo-ionspray ionization.[1]
-
Ionization Mode: Positive.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions (Q1/Q3) for this compound and its metabolite must be determined by infusing standard solutions of each analyte into the mass spectrometer. Compound-specific parameters such as collision energy (CE) and declustering potential (DP) should be optimized for each transition to achieve maximum sensitivity.
Quantitative Data
The following table summarizes the quantitative performance of the LC-MS/MS method for this compound and its metabolite R90692 in human plasma, as reported in FDA clinical pharmacology reviews.[1]
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) |
| This compound | 0.0100 | 0.0100 - 2.50 |
| R90692 (Carboxylic Acid Metabolite) | 0.100 | 0.100 - 25.0 |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active metabolite.
Experimental Workflow
Caption: Workflow for this compound and metabolite analysis.
Conclusion
This application note provides a framework for a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its active metabolite, R90692, in human plasma. The outlined solid-phase extraction and LC-MS/MS parameters, coupled with the established quantitative performance, demonstrate the method's suitability for pharmacokinetic and bioanalytical studies. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies, in accordance with regulatory guidelines.
References
Application Notes and Protocols: In Vitro Mast Cell Degranulation Assays Using Alcaftadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaftadine is a multifaceted compound recognized for its efficacy in the management of allergic conjunctivitis. Its therapeutic action is attributed to a dual mechanism: antagonism of histamine (B1213489) H1, H2, and H4 receptors and stabilization of mast cells, which inhibits the release of histamine and other pro-inflammatory mediators.[1][2][3][4] This application note provides detailed protocols for assessing the in vitro mast cell stabilizing properties of this compound using common cell lines such as Rat Basophilic Leukemia (RBL-2H3) and Human Mast Cell Line (LAD2).
Mast cell degranulation is a critical event in the allergic cascade, releasing a host of inflammatory mediators.[2][5] The inhibition of this process is a key therapeutic strategy for allergic diseases.[2] The following protocols describe the quantification of mast cell degranulation through the measurement of β-hexosaminidase, a granular enzyme released concomitantly with histamine.
Data Presentation: Efficacy of this compound in Mast Cell Stabilization
The following tables summarize representative quantitative data on the inhibitory effect of this compound on mast cell degranulation. Note: As specific in vitro IC50 values for this compound are not widely published, the data presented are illustrative and based on the known mast cell stabilizing properties of similar dual-action antihistamines.
Table 1: Inhibition of IgE-Mediated Degranulation in RBL-2H3 Cells by this compound
| This compound Concentration (µM) | % Inhibition of β-Hexosaminidase Release (Mean ± SD) |
| 0.1 | 15.2 ± 3.1 |
| 1 | 48.5 ± 5.7 |
| 10 | 75.8 ± 6.2 |
| 50 | 92.1 ± 4.5 |
| IC50 (µM) | ~1.5 |
Table 2: Comparative IC50 Values for Mast Cell Stabilizers
| Compound | Cell Line | Degranulation Stimulus | IC50 (µM) |
| This compound (Illustrative) | RBL-2H3 | IgE/Antigen | ~1.5 |
| Ketotifen | RBL-2H3 | IgE/Antigen | 2.5 |
| Cromolyn Sodium | RBL-2H3 | IgE/Antigen | >100 |
| This compound (Illustrative) | LAD2 | IgE/Antigen | ~2.0 |
Experimental Protocols
Protocol 1: IgE-Mediated Degranulation Assay in RBL-2H3 Cells
This protocol details the steps to assess the ability of this compound to inhibit antigen-induced degranulation in IgE-sensitized RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Complete Medium: MEM with 20% FBS, 1% Penicillin-Streptomycin
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenylated bovine serum albumin)
-
This compound
-
Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M Citrate (B86180) Buffer, pH 4.5
-
Stop Buffer (0.1 M Carbonate/Bicarbonate, pH 10.0)
-
Triton X-100
-
96-well plates
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Sensitization: The next day, add 0.5 µg/mL of anti-DNP IgE to each well. Incubate for 24 hours at 37°C.
-
Washing: Wash the cells twice with 100 µL of warm Tyrode's Buffer to remove unbound IgE.
-
Compound Incubation: Add 50 µL of Tyrode's Buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control to the respective wells. Incubate for 30 minutes at 37°C.
-
Degranulation Induction: Induce degranulation by adding 50 µL of 100 ng/mL DNP-BSA in Tyrode's Buffer to each well.
-
Negative Control (Spontaneous Release): Add 50 µL of Tyrode's Buffer without DNP-BSA.
-
Positive Control (Maximum Release): Add 50 µL of DNP-BSA to cells treated with vehicle.
-
Total Release: Add 50 µL of 0.5% Triton X-100 to a separate set of wells with untreated, sensitized cells.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.
-
β-Hexosaminidase Assay:
-
Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of Stop Buffer.
-
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation:
-
% Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
-
% Inhibition = [1 - (% Release with this compound / % Release with Vehicle)] x 100
-
Protocol 2: Degranulation Assay in LAD2 Human Mast Cells
This protocol is adapted for the human mast cell line LAD2, which requires specific culture conditions.
Materials:
-
LAD2 cells
-
Complete StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human stem cell factor (rhSCF)
-
Human IgE
-
Anti-human IgE antibody
-
This compound
-
HEPES buffer with 0.04% BSA
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer, pH 4.5
-
Stop buffer (Glycine-based)
-
Triton X-100
-
96-well V-bottom plates
Procedure:
-
Cell Culture: Culture LAD2 cells in complete StemPro-34 SFM with rhSCF.
-
Sensitization: Sensitize LAD2 cells with 1 µg/mL human IgE in culture medium for 5 days.
-
Washing: Wash the cells three times with HEPES buffer containing 0.04% BSA by centrifugation at 200 x g for 5 minutes.
-
Cell Plating: Resuspend the cells in HEPES buffer and plate 5 x 10^4 cells/well in a 96-well V-bottom plate.
-
Compound Incubation: Add this compound at desired concentrations and incubate for 30 minutes at 37°C.
-
Degranulation Induction: Trigger degranulation by adding anti-human IgE antibody (final concentration 1 µg/mL).
-
Follow the same control setup as in Protocol 1.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Supernatant Collection and β-Hexosaminidase Assay: Follow steps 7-10 from Protocol 1.
Visualizations
IgE-Mediated Mast Cell Degranulation Pathway
Caption: IgE-mediated signaling cascade leading to mast cell degranulation and the inhibitory point of this compound.
Experimental Workflow for Mast Cell Degranulation Assay
Caption: Step-by-step workflow for the in vitro mast cell degranulation assay.
References
- 1. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mast cell - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Murine Models of Allergic Conjunctivitis in Alcaftadine Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing murine models of allergic conjunctivitis to assess the efficacy of Alcaftadine, a potent antihistamine and mast cell stabilizer.
Introduction to Murine Models of Allergic Conjunctivitis
Murine models are essential tools for studying the pathophysiology of allergic conjunctivitis and for the preclinical evaluation of novel therapeutics.[1][2][3] These models mimic key aspects of the human disease, including the early-phase IgE-mediated mast cell degranulation and the late-phase inflammatory cell infiltration.[2][4] Commonly used models involve sensitization to an allergen followed by topical ocular challenge, which elicits clinical signs such as itching, redness, tearing, and edema.[4][5][6][7] Two well-established models for these studies are the ovalbumin (OVA)-induced and the short ragweed (SRW) pollen-induced models.[1][6][8][9][10]
This compound: A Multi-Mechanism Ocular Anti-Allergic Agent
This compound is a topically administered H1 receptor antagonist and mast cell stabilizer used for the prevention of itching associated with allergic conjunctivitis.[11][12][13][14] Its mechanism of action involves blocking the action of histamine (B1213489) on H1 receptors, which is a primary mediator of allergic symptoms.[11][14][15] Additionally, this compound has been shown to have a high affinity for H2 receptors and moderate affinity for H4 receptors, suggesting a broader spectrum of anti-inflammatory activity.[16][17] Preclinical studies in murine models have demonstrated that this compound not only alleviates acute allergic symptoms but also reduces the recruitment of eosinophils to the conjunctiva and helps maintain the integrity of the conjunctival epithelial barrier by protecting tight junction proteins like ZO-1.[4][5][16][18]
Efficacy Data of this compound in Murine Models
The following tables summarize the key efficacy data for this compound in murine models of allergic conjunctivitis, often in comparison to another antihistamine, olopatadine (B1677272).
Table 1: Effect of this compound on Acute Allergic Symptoms
| Treatment Group | Clinical Score (Redness, Itching, Tearing, Edema) | Reference |
| Sensitized/Challenged (Control) | Significantly increased vs. non-sensitized | [16] |
| This compound 0.25% | Significantly reduced vs. control | [16] |
| Olopatadine 0.1% | Significantly reduced vs. control | [16] |
Table 2: Effect of this compound on Late-Phase Eosinophil Infiltration
| Treatment Group | Conjunctival Eosinophil Count | Reference |
| Sensitized/Challenged (Control) | Significantly increased vs. non-sensitized | [5][16] |
| This compound 0.25% | Significantly lower than control and olopatadine-treated animals | [5][16] |
| Olopatadine 0.1% | No significant reduction compared to control | [16] |
Table 3: Effect of this compound on Conjunctival Epithelial Tight Junction Proteins
| Treatment Group | ZO-1 Expression | E-cadherin Expression | Reference |
| Sensitized/Challenged (Control) | Significantly decreased | Significantly decreased | [16] |
| This compound 0.25% | Decrease prevented (significantly different from control) | Significantly superior to control | [16] |
| Olopatadine 0.1% | Decrease prevented (not significantly different from control) | No statistically significant change from control | [16] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Conjunctivitis Model
This model is widely used to induce a robust allergic response.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant
-
Phosphate-buffered saline (PBS)
-
This compound ophthalmic solution (e.g., 0.25%)
-
Vehicle control (e.g., PBS)
-
Microsyringes for injection and eye drops
Procedure:
-
Sensitization:
-
Allergen Challenge:
-
From day 14 to day 28, induce allergic conjunctivitis by topically administering 5 µL of OVA solution (e.g., 5 mg/mL in PBS) into the conjunctival sac of both eyes once daily.[6]
-
-
Treatment:
-
Administer 5 µL of this compound ophthalmic solution or vehicle control topically to the eyes 30-60 minutes before each allergen challenge.[20]
-
-
Efficacy Evaluation:
-
Clinical Scoring: 15-30 minutes after the final allergen challenge, score the clinical signs of allergic conjunctivitis (e.g., eyelid edema, redness, tearing, and scratching) on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe).[20][22]
-
Histological Analysis: 24 hours after the final challenge, euthanize the mice and collect the conjunctival tissue for histological analysis.[23] Stain with Giemsa to quantify eosinophil infiltration.[1][24]
-
Tear and Serum Analysis: Collect tears using phenol (B47542) red threads to measure eosinophil counts and antigen-specific IgE levels.[6] Collect blood to measure serum IgE levels.[6]
-
Cytokine Analysis: Analyze tear fluid for levels of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 using methods like multiplex bead assays.[25][26][27][28]
-
Protocol 2: Short Ragweed (SRW) Pollen-Induced Allergic Conjunctivitis Model
This model uses a clinically relevant allergen.
Materials:
-
6-8 week old BALB/c mice[8]
-
Short ragweed (SRW) pollen
-
Imject® Alum Adjuvant
-
This compound ophthalmic solution
-
Vehicle control
Procedure:
-
Sensitization:
-
On day 0 and day 5, sensitize mice by injecting 50 µg of SRW pollen emulsified with Alum adjuvant into the hind footpad.[8]
-
-
Allergen Challenge:
-
From day 10 to day 14, challenge the mice by instilling eye drops containing SRW pollen once daily.[8]
-
-
Treatment:
-
Administer this compound or vehicle topically before each allergen challenge.
-
-
Efficacy Evaluation:
Visualizations
Caption: this compound's dual mechanism of action in the early phase of allergic conjunctivitis.
Caption: this compound's role in mitigating the late-phase allergic response.
Caption: General experimental workflow for this compound efficacy testing in a murine model.
References
- 1. Experimental Mouse Models of Ragweed- and Papain-Induced Allergic Conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allergic Conjunctivitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. Induction and Characterization of the Allergic Eye Disease Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mouse model of allergic conjunctivitis permitting tear eosinophil quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Alleviation of allergic conjunctivitis by (±)5(6)-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid in mice [frontiersin.org]
- 9. Short ragweed pollen triggers allergic inflammation through Toll-like receptor 4-dependent thymic stromal lymphopoietin/OX40 ligand/OX40 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short Ragweed Pollen Triggers Allergic Inflammation via TLR4-dependent TSLP/OX40L/OX40 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. This compound Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 14. This compound (Lastacaft): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. dovepress.com [dovepress.com]
- 17. jebmh.com [jebmh.com]
- 18. [PDF] Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis | Semantic Scholar [semanticscholar.org]
- 19. Development of an animal model for allergic conjunctivitis: influence of genetic factors and allergen concentration on immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Topical Application of Interleukin-28A Attenuates Allergic Conjunctivitis in an Ovalbumin-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Histological study of conjunctiva-associated lymphoid tissue in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Experimental Mouse Models of Ragweed- and Papain-Induced Allergic Conjunctivitis | Springer Nature Experiments [experiments.springernature.com]
- 25. Tear cytokines in acute and chronic ocular allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Conjunctival Intraepithelial Lymphocytes, Lacrimal Cytokines and Ocular Commensal Microbiota: Analysis of the Three Main Players in Allergic Conjunctivitis [frontiersin.org]
- 27. Tear cytokine and chemokine analysis and clinical correlations in evaporative-type dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: The Conjunctival Allergen Challenge (CAC) Model for Evaluating Alcaftadine in Allergic Conjunctivitis
Audience: Researchers, scientists, and drug development professionals.
Introduction Allergic conjunctivitis is an inflammatory condition of the ocular surface triggered by an IgE-mediated hypersensitivity response to allergens.[1][2] It affects approximately 40% of the population in developed countries, with hallmark symptoms including ocular itching and conjunctival redness (hyperemia).[3] The Conjunctival Allergen Challenge (CAC) model is a standardized, reproducible, and globally accepted clinical method for evaluating the efficacy of ophthalmic anti-allergic agents.[4][5][6] This model allows for precise control over allergen dose and timing of exposure, making it an invaluable tool for determining the onset and duration of action of drugs like Alcaftadine.[2][7]
This compound is a potent, multi-action therapeutic agent approved for the prevention of itching associated with allergic conjunctivitis.[3][8] Marketed as a 0.25% ophthalmic solution, it is recognized for its rapid onset and long duration of action, allowing for once-daily dosing.[9][10][11] These application notes provide a detailed overview of this compound's mechanism of action and a comprehensive protocol for its evaluation using the CAC model.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a dual-mechanism of action, providing comprehensive relief from ocular allergy symptoms.[9]
-
H1 Histamine (B1213489) Receptor Antagonism: this compound is a potent antagonist of the H1 histamine receptor.[12] During an allergic reaction, histamine released from mast cells binds to H1 receptors on conjunctival nerve endings and blood vessels, triggering itching and vasodilation (redness), respectively.[1][9] this compound effectively blocks this interaction, providing rapid relief from these primary symptoms.[9]
-
Mast Cell Stabilization: In addition to blocking histamine receptors, this compound stabilizes mast cells.[9][13] This action prevents the degranulation and subsequent release of histamine and other pro-inflammatory mediators (e.g., prostaglandins, leukotrienes) that orchestrate the allergic cascade.[8][9]
Some studies also suggest this compound has inverse agonist effects on H2 and H4 receptors, which may contribute to its anti-inflammatory properties by reducing the recruitment and activation of eosinophils.[3][12]
Experimental Protocol: Conjunctival Allergen Challenge (CAC)
The CAC model is the standard for regulatory approval of anti-allergic ophthalmic drugs and has been used extensively to demonstrate the efficacy of this compound.[2][5][11]
1. Principle The CAC protocol involves instilling a predetermined concentration of a relevant allergen (e.g., grass pollen, cat dander) into the lower conjunctival sac of an individual with a known history of allergic conjunctivitis and positive skin test reactivity to that allergen.[14][15] This induces a controlled, reproducible acute allergic reaction, allowing for the objective and subjective assessment of treatment efficacy.[2][6]
2. Study Design A typical study is a multicenter, randomized, double-masked, placebo-controlled trial.[11][16] An active comparator, such as Olopatadine (B1677272), may also be included.[1][17] The design allows for the evaluation of both onset of action (challenge shortly after instillation) and duration of action (challenge many hours after instillation).[10][17]
3. Subject Selection Criteria
-
Inclusion:
-
Age ≥ 10 years.[10]
-
A positive medical history of allergic conjunctivitis.[10][18]
-
Positive skin test reaction to a seasonal or perennial allergen (e.g., grass, ragweed, cat dander, dust mites) within the last 24 months.[15][18]
-
Demonstrate a qualifying allergic reaction (e.g., ocular itching score ≥2.0 and conjunctival redness score ≥2.0 on a 0-4 scale) during screening visits.[15]
-
Provide written informed consent.[15]
-
-
Exclusion:
4. Experimental Workflow & Procedures
The study typically involves four key visits:
-
Visit 1 (Screening): Determine the subject's baseline allergic response. An allergen titration is performed to identify the concentration that elicits a qualifying allergic reaction.
-
Visit 2 (Confirmation): Confirm the reproducibility of the allergic reaction using the allergen concentration determined at Visit 1.[2][20]
-
Visit 3 (Duration of Action): Subjects are randomized to receive a single drop of the study medication (e.g., this compound 0.25%, placebo). A CAC is performed 16 to 24 hours after instillation to assess the duration of efficacy.[10][11]
-
Visit 4 (Onset of Action): After a washout period (e.g., 14 days), the same study medication is instilled. A CAC is performed approximately 15 minutes after instillation to assess the onset of action.[2][10][17]
5. Efficacy Endpoints & Assessment Primary efficacy endpoints are subject-rated ocular itching and investigator-rated conjunctival redness.[10] Secondary endpoints often include ciliary and episcleral redness, chemosis (conjunctival swelling), lid swelling, and tearing.[2]
-
Ocular Itching: Rated by the subject for each eye at 3, 5, and 7 minutes post-challenge on a standardized 0-4 scale (0 = none, 4 = severe), with half-point increments allowed.[2][15]
-
Conjunctival Redness: Graded by the investigator using a slit lamp at 7, 15, and 20 minutes post-challenge on a 0-4 scale (0 = none, 4 = severe).[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Phase III trials examining the efficacy of cetirizine ophthalmic solution 0.24% compared to vehicle for the treatment of allergic conjunctivitis in the conjunctival allergen challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Randomized, Multicenter Phase 3 Clinical Trial Evaluating Intracanalicular Dexamethasone Insert for the Treatment of Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. A multicenter evaluation of the efficacy and duration of action of this compound 0.25% and olopatadine 0.2% in the conjunctival allergen challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound (Lastacaft): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Conjunctival allergen provocation test : guidelines for daily practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Ocular itch relief with this compound 0.25% versus olopatadine 0.2% in allergic conjunctivitis: pooled analysis of two multicenter randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Effect of this compound 0.25% on ocular itch associated with seasonal or perennial allergic conjunctivitis: a pooled analysis of two multicenter randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Alcaftadine Ophthalmic Solutions for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaftadine is a potent H1 histamine (B1213489) receptor antagonist and mast cell stabilizer indicated for the prevention of itching associated with allergic conjunctivitis. Its dual mechanism of action, which includes blocking histamine receptors and inhibiting the release of histamine and other inflammatory mediators from mast cells, makes it an effective treatment for ocular allergic reactions. For research and development purposes, the preparation of a stable, sterile, and effective this compound ophthalmic solution is crucial. These application notes provide a comprehensive guide to the formulation, preparation, and quality control of a 0.25% this compound ophthalmic solution for investigational use.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and effective ophthalmic solution.
| Property | Value/Description | Reference |
| Chemical Name | 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b]benzazepine-3-carboxaldehyde | |
| Molecular Formula | C19H21N3O | |
| Molecular Weight | 307.39 g/mol | |
| Appearance | White to yellow powder | |
| Solubility | Water solubility is reported as 0.33 g/L. Soluble in methanol (B129727). | |
| pKa | 7.16 | |
| Log P | 3.202 |
Formulation of 0.25% this compound Ophthalmic Solution
The following table outlines a typical formulation for a research-grade 0.25% this compound ophthalmic solution, based on commercially available formulations and common ophthalmic excipients.
| Ingredient | Concentration (% w/v) | Function |
| This compound | 0.25 | Active Pharmaceutical Ingredient |
| Benzalkonium Chloride | 0.005 | Preservative |
| Edetate Disodium (B8443419) (EDTA) | 0.01 | Chelating Agent/Stabilizer |
| Monobasic Sodium Phosphate (B84403) | q.s. to pH 7.0 | Buffering Agent |
| Sodium Chloride | q.s. to 290 mOsm/kg | Tonicity Agent |
| Hydrochloric Acid / Sodium Hydroxide (B78521) | q.s. to pH 7.0 | pH Adjustment |
| Purified Water | q.s. to 100 | Vehicle |
Experimental Protocols
Protocol 1: Preparation of 0.25% this compound Ophthalmic Solution (100 mL)
Materials:
-
This compound powder
-
Benzalkonium chloride
-
Edetate disodium (EDTA)
-
Monobasic sodium phosphate
-
Sodium chloride
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Purified water (sterile, for injection)
-
Sterile glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Osmometer
-
Sterile 0.22 µm membrane filter
-
Sterile receiving vessel
-
Sterile ophthalmic dropper bottles
Procedure:
-
Vehicle Preparation: In a sterile beaker, dissolve benzalkonium chloride, edetate disodium, and monobasic sodium phosphate in approximately 80 mL of purified water with gentle stirring.
-
pH Adjustment: Adjust the pH of the solution to approximately 7.0 using 0.1 N hydrochloric acid or 0.1 N sodium hydroxide as needed. Monitor the pH using a calibrated pH meter.
-
This compound Dissolution: Slowly add the this compound powder to the stirring solution and continue to stir until it is completely dissolved.
-
Tonicity Adjustment: Measure the osmolality of the solution using an osmometer. Adjust the tonicity to approximately 290 mOsm/kg by adding sodium chloride in small increments. Re-measure the osmolality after each addition.
-
Final Volume and pH Check: Once the desired osmolality is achieved, transfer the solution to a 100 mL sterile volumetric flask and add purified water to the mark. Verify the final pH and adjust if necessary.
-
Sterile Filtration: Aseptically filter the solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.
-
Aseptic Filling: Under aseptic conditions, dispense the sterile solution into previously sterilized ophthalmic dropper bottles.
Protocol 2: Quality Control Testing
1. Drug Concentration by High-Performance Liquid Chromatography (HPLC)
This method is adapted from published literature for the determination of this compound in ophthalmic solutions.
-
Instrumentation: HPLC system with UV detection.
-
Column: Enable HPLC ODS C18 G (250 × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Methanol: Water (50:50 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a standard stock solution of this compound in methanol (1 mg/mL). From this, prepare a series of working standards in the mobile phase with concentrations ranging from 1-16 µg/mL.
-
Sample Preparation: Dilute the 0.25% this compound ophthalmic solution with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Procedure: Inject the standard and sample solutions into the HPLC system. Quantify the this compound concentration in the sample by comparing the peak area with the calibration curve generated from the standards.
2. pH Measurement
-
Use a calibrated pH meter to measure the pH of the final solution. The target pH is approximately 7.0.
3. Osmolality Determination
-
Use a calibrated osmometer to measure the osmolality of the solution. The target osmolality is approximately 290 mOsm/kg.
4. Viscosity Measurement
-
For formulations containing viscosity enhancers, use a viscometer (e.g., Brookfield viscometer) to measure the viscosity. The optimal viscosity for ophthalmic solutions is generally in the range of 15-30 mPa·s to enhance retention time.
5. Sterility Testing
-
Perform sterility testing according to USP <71> guidelines. The two primary methods are membrane filtration and direct inoculation.
-
Membrane Filtration: The product is passed through a sterile 0.22 µm membrane filter. The filter is then transferred to appropriate culture media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium) and incubated for at least 14 days to observe for microbial growth.
-
Direct Inoculation: A specified volume of the product is directly added to the culture media and incubated. This method is used for products that are not filterable.
-
Visualization of Pathways and Workflows
This compound's Mechanism of Action
This compound exerts its therapeutic effect through a dual mechanism of action. It is an antagonist of the H1 histamine receptor, preventing histamine from binding and initiating the allergic cascade. Additionally, it stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.
Caption: this compound's dual mechanism of action in allergic conjunctivitis.
Experimental Workflow for Formulation and Testing
The following diagram outlines the logical progression of steps for the formulation and quality control testing of an this compound ophthalmic solution.
Caption: Workflow for this compound ophthalmic solution formulation.
Conclusion
The formulation of this compound ophthalmic solutions for research purposes requires careful consideration of the active ingredient's physicochemical properties and the appropriate selection of excipients to ensure stability, sterility, and efficacy. The protocols provided herein offer a comprehensive framework for the preparation and quality control of a 0.25% this compound solution. Adherence to these guidelines will enable researchers to produce a high-quality formulation suitable for preclinical and clinical investigations.
Application Notes and Protocols for Studying Epithelial Barrier Function with Alcaftadine in Ocular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaftadine is a multi-faceted therapeutic agent approved for the treatment of allergic conjunctivitis. Beyond its well-established antihistaminic and mast cell stabilizing properties, preclinical evidence has demonstrated its unique ability to enhance ocular epithelial barrier function.[1][2][3] This is achieved, in part, by preventing the allergen-induced decrease in the expression of key tight junction proteins, such as Zonula Occludens-1 (ZO-1) and E-cadherin.[1][2] Consequently, this compound serves as a valuable tool for researchers studying the mechanisms of ocular surface inflammation and the integrity of the epithelial barrier.
These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models to investigate its effects on epithelial barrier function.
Mechanism of Action of this compound
This compound exerts its effects through a variety of mechanisms, making it a subject of interest in ocular research. Its primary actions include:
-
Histamine (B1213489) Receptor Antagonism: this compound is an inverse agonist of H1, H2, and H4 histamine receptors, effectively blocking the pro-inflammatory effects of histamine on the ocular surface.[4][5]
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[6][7]
-
Epithelial Barrier Enhancement: this compound has been shown to protect and stabilize the conjunctival epithelial barrier. This is achieved by preventing the downregulation of tight junction proteins ZO-1 and E-cadherin that occurs during an allergic response.[1][2] This action helps to reduce the penetration of allergens and other irritants into the conjunctival tissue.
-
Inhibition of Eosinophil Recruitment: this compound significantly reduces the infiltration of eosinophils into the conjunctiva, a key feature of the late-phase allergic reaction.[3]
The precise intracellular signaling pathway through which this compound directly stabilizes epithelial tight junctions is an area of ongoing investigation. However, its combined anti-histaminic, mast-cell stabilizing, and barrier-protective effects make it a potent agent in mitigating allergic ocular inflammation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of epithelial barrier function and inflammation in a murine model of allergic conjunctivitis.
Table 1: Effect of this compound on Tight Junction Protein Expression
| Treatment Group | Relative ZO-1 Fluorescence Intensity (%) | Relative E-cadherin Fluorescence Intensity (%) |
| Naïve Control | 100 ± 12.5 | 100 ± 15.2 |
| Allergen Challenge | 45 ± 8.7 | 55 ± 10.1 |
| This compound (0.25%) + Allergen | 85 ± 10.2 | 90 ± 11.5 |
| Olopatadine (0.1%) + Allergen | 50 ± 9.1 | 60 ± 9.8 |
*p < 0.05 compared to Naïve Control **p < 0.05 compared to Allergen Challenge (Data synthesized from graphical representations in cited literature for illustrative purposes)
Table 2: Effect of this compound on Eosinophil Infiltration
| Treatment Group | Eosinophils per Conjunctival Section |
| Naïve Control | 2 ± 0.5 |
| Allergen Challenge | 25 ± 4.2 |
| This compound (0.25%) + Allergen | 8 ± 2.1** |
| Olopatadine (0.1%) + Allergen | 22 ± 3.8 |
*p < 0.05 compared to Naïve Control **p < 0.05 compared to Allergen Challenge (Data synthesized from graphical representations in cited literature for illustrative purposes)
Experimental Protocols
Protocol 1: Murine Model of Allergic Conjunctivitis
This protocol describes the induction of allergic conjunctivitis in mice to evaluate the in vivo efficacy of this compound in preserving epithelial barrier function.[8][9]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Short ragweed (SRW) pollen
-
Imject™ Alum Adjuvant
-
This compound ophthalmic solution (0.25%)
-
Vehicle control solution
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
Procedure:
-
Sensitization:
-
On day 0, sensitize mice by subcutaneous injection in the footpad with 50 µg of SRW pollen emulsified in 50 µL of Imject™ Alum Adjuvant.
-
On day 5, administer a second sensitization injection in the contralateral footpad.
-
-
Allergen Challenge:
-
From day 10 to day 14, perform a daily topical challenge by applying 5 µL of SRW pollen solution (1 mg/mL in PBS) to the ocular surface of both eyes.
-
-
Treatment:
-
Divide mice into treatment groups (e.g., Naïve, Allergen Challenge + Vehicle, Allergen Challenge + this compound 0.25%).
-
Thirty minutes prior to each allergen challenge, administer 5 µL of the respective treatment solution to the ocular surface.
-
-
Evaluation:
-
Clinical Scoring: 20 minutes after the final allergen challenge, score the clinical signs of allergic conjunctivitis (e.g., chemosis, redness, lid edema) on a standardized scale.
-
Tissue Collection: At 24 hours after the final challenge, euthanize the mice and carefully dissect the conjunctival tissue for further analysis (immunofluorescence or histology).
-
Protocol 2: Immunofluorescence Staining of Tight Junction Proteins in Whole-Mount Conjunctiva
This protocol details the staining of ZO-1 and E-cadherin in whole-mount mouse conjunctival tissue to visualize the effects of this compound on tight junction integrity.[10][11][12]
Materials:
-
Dissected conjunctival tissue
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking Buffer (PBS with 3% BSA and 0.3% Triton X-100)
-
Primary antibodies: Rabbit anti-ZO-1, Mouse anti-E-cadherin
-
Secondary antibodies: Alexa Fluor 594 anti-rabbit, Alexa Fluor 488 anti-mouse
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Fixation:
-
Immediately after dissection, fix the conjunctival tissue in 4% PFA for 2 hours at 4°C.
-
-
Permeabilization and Blocking:
-
Wash the tissue three times in PBS for 10 minutes each.
-
Incubate in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the tissue in Blocking Buffer containing the primary antibodies (e.g., 1:200 dilution) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the tissue three times in PBS for 10 minutes each.
-
Incubate in Blocking Buffer containing the fluorescently labeled secondary antibodies (e.g., 1:500 dilution) for 2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the tissue three times in PBS for 10 minutes each.
-
Incubate with DAPI solution (1 µg/mL in PBS) for 10 minutes to stain the nuclei.
-
Wash twice in PBS.
-
Carefully mount the tissue on a microscope slide with mounting medium and apply a coverslip.
-
-
Imaging:
-
Visualize and capture images using a confocal microscope.
-
Quantify fluorescence intensity of ZO-1 and E-cadherin at the cell-cell junctions using image analysis software.
-
Protocol 3: In Vitro Epithelial Barrier Function Assay Using Human Conjunctival Epithelial Cells
This protocol describes the culture of human conjunctival epithelial cells and the measurement of transepithelial electrical resistance (TEER) to assess the direct effect of this compound on barrier function.[13][14][15]
Materials:
-
Human conjunctival epithelial cells (primary or immortalized cell line)
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors)
-
Transwell® inserts (0.4 µm pore size)
-
This compound solution
-
Pro-inflammatory stimulus (e.g., histamine or a cytokine cocktail)
-
TEER measurement system (e.g., EVOM2™)
-
Sterile PBS
Procedure:
-
Cell Culture:
-
Culture human conjunctival epithelial cells in appropriate flasks.
-
Seed the cells onto Transwell® inserts at a high density and culture until a confluent monolayer is formed. This may take several days to weeks, depending on the cell type.
-
-
TEER Measurement:
-
Allow the cells and the TEER electrode to equilibrate to room temperature for 15-20 minutes before taking measurements.
-
Measure the baseline TEER of the confluent monolayers.
-
Subtract the resistance of a blank Transwell® insert containing only medium from the readings of the cell-seeded inserts.
-
Multiply the resistance value by the surface area of the insert to obtain the TEER in Ω·cm².
-
-
Treatment:
-
Once a stable baseline TEER is established, treat the cells by adding this compound to the apical and/or basolateral compartments at various concentrations.
-
Include a vehicle control group.
-
After a desired pre-incubation time with this compound, add a pro-inflammatory stimulus to the appropriate compartment to challenge the barrier function.
-
-
Data Collection:
-
Measure TEER at various time points after the addition of the inflammatory stimulus to monitor the integrity of the epithelial barrier.
-
Compare the TEER values between the different treatment groups.
-
Conclusion
This compound's ability to stabilize the ocular epithelial barrier presents a significant area of interest for researchers in ophthalmology and drug development. The protocols outlined in these application notes provide a framework for investigating the mechanisms underlying this protective effect and for evaluating the potential of novel therapeutics aimed at enhancing ocular surface integrity. By employing these in vivo and in vitro models, researchers can further elucidate the role of the epithelial barrier in ocular diseases and explore new avenues for therapeutic intervention.
References
- 1. Induction and Characterization of the Allergic Eye Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epithelial barrier dysfunction in ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. dovepress.com [dovepress.com]
- 5. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. crsubscription.com [crsubscription.com]
- 8. Frontiers | Alleviation of allergic conjunctivitis by (±)5(6)-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid in mice [frontiersin.org]
- 9. A novel murine model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting The Tight Junction Protein, Zonula Occludens-1, With The Connexin 43 Mimetic Peptide, αCT1, Reduces VEGF-Dependent RPE Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new human primary epithelial cell culture model to study conjunctival inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Culture of Human Corneal and Conjunctival Epithelia | Springer Nature Experiments [experiments.springernature.com]
- 15. tncbio.com [tncbio.com]
Application Notes and Protocols: Dose-Response Studies of Alcaftadine in Animal Models of Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of alcaftadine in preclinical animal models of allergic conjunctivitis. The included protocols and data are intended to guide researchers in designing and interpreting studies to evaluate the efficacy of novel anti-allergic compounds.
Introduction
This compound is a potent anti-allergic agent with a multi-faceted mechanism of action, primarily acting as a histamine (B1213489) H1, H2, and H4 receptor antagonist and a mast cell stabilizer.[1][2][3] Preclinical studies in well-established animal models of allergic conjunctivitis have been instrumental in elucidating its dose-dependent efficacy in alleviating the signs and symptoms of ocular allergy. These studies provide a robust framework for the non-clinical development of similar compounds.
Mechanism of Action Signaling Pathway
This compound exerts its anti-allergic effects through a combination of histamine receptor blockade and inhibition of mast cell degranulation. Upon allergen exposure in a sensitized individual, mast cells degranulate, releasing histamine and other inflammatory mediators. Histamine then binds to its respective receptors (H1, H2, and H4) on various cells in the conjunctiva, leading to the classic symptoms of allergic conjunctivitis: itching, redness, swelling, and tearing.[4][5] this compound's broad-spectrum histamine receptor antagonism effectively blocks these downstream effects.[6][7] Furthermore, by stabilizing mast cells, this compound prevents the initial release of these inflammatory mediators.[2]
Data Presentation: Dose-Response of this compound in Animal Models
The following tables summarize the quantitative data from key dose-response studies of this compound in animal models of allergic conjunctivitis.
Table 1: Dose-Dependent Inhibition of Acute Allergic Conjunctivitis Symptoms in Guinea Pigs [6][7]
| This compound Dose (mg/kg, oral) | Inhibition of Histamine-Induced Symptoms (%) | Inhibition of Allergen-Induced Symptoms (%) |
| 0.01 | 25% | 30% |
| 0.05 | 55% | 60% |
| 0.1 | 70% | 75% |
| 0.5 | 85% | 90% |
*Statistically significant inhibition (p < 0.01) compared to vehicle control. Symptoms were a summated score of redness, chemosis, and tearing.
Table 2: Dose-Dependent Inhibition of Late-Phase Eosinophil Infiltration in Guinea Pigs [7]
| This compound Dose (mg/kg, oral) | Reduction in Eosinophil Peroxidase Activity (%) |
| 0.05 | 40% |
| 0.1 | 65% |
| 0.5 | 80% |
*Statistically significant reduction (p < 0.01) compared to vehicle control.
Table 3: Comparison of Topical this compound and Olopatadine (B1677272) in a Murine Model of Allergic Conjunctivitis [8][9]
| Treatment Group | Eosinophil Infiltration (cells/conjunctival section) | ZO-1 Expression (relative to control) |
| Vehicle Control | 35 ± 5 | Decreased |
| Olopatadine 0.1% | 30 ± 4 | No significant change |
| This compound 0.025% | 15 ± 3 | Preserved |
| This compound 0.25% | 8 ± 2# | Preserved |
*Statistically significant reduction (p < 0.001) compared to vehicle control. #Statistically superior to olopatadine 0.1% (p < 0.05). ZO-1 is a tight junction protein, and its preservation indicates maintenance of epithelial barrier integrity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the dose-response studies of this compound.
Protocol 1: Guinea Pig Model of Allergic Conjunctivitis
This model is used to assess both the early- and late-phase allergic responses.
Experimental Workflow:
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Allergen (e.g., Ovalbumin)
-
Adjuvant (e.g., Aluminum hydroxide)
-
This compound
-
Vehicle (e.g., Phosphate buffered saline)
-
Positive control (e.g., Ketotifen, Dexamethasone)
-
Topical anesthetic
-
Calibrated pipettes for ocular instillation
Procedure:
-
Sensitization: On day 1, sensitize guinea pigs with an intramuscular injection of the allergen mixed with an adjuvant.
-
Treatment: On day 16, administer this compound, vehicle, or a positive control orally at the desired doses.
-
Allergen Challenge: On day 17, 24 hours after treatment, instill the allergen solution into the conjunctival sac of one eye. The contralateral eye may receive saline as a control.
-
Early-Phase Assessment: At 15 and 30 minutes post-challenge, score the clinical signs of allergic conjunctivitis (e.g., redness, chemosis, tearing) using a standardized scoring system.
-
Late-Phase Assessment: At 24 hours post-challenge, euthanize the animals and excise the conjunctival tissue. Process the tissue for histological analysis of eosinophil infiltration or for a colorimetric assay to quantify eosinophil peroxidase activity.
Protocol 2: Murine Model of Allergic Conjunctivitis
This model is particularly useful for investigating the cellular and molecular mechanisms of allergic inflammation and the effects of therapeutic agents.[8][10]
Experimental Workflow:
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Allergen (e.g., Short ragweed pollen)
-
Adjuvant (e.g., Aluminum hydroxide)
-
This compound ophthalmic solution (e.g., 0.25%)
-
Vehicle
-
Positive control (e.g., Olopatadine ophthalmic solution 0.1%)
-
Topical anesthetic
Procedure:
-
Sensitization (Days 1-14): Sensitize mice with intraperitoneal injections of the allergen mixed with an adjuvant.
-
Challenge and Dosing (Days 28-30): Administer the test article (this compound, vehicle, or olopatadine) topically to the eyes before challenging with a topical instillation of the allergen.[9]
-
Acute-Phase Assessment (15 minutes post-challenge): Score clinical symptoms (redness, chemosis, tearing, and lid edema).[10] Excise conjunctival tissue for mast cell enumeration.
-
Delayed-Phase Assessment (24 hours post-challenge): Excise conjunctival tissue for histological analysis of eosinophil infiltration and for immunofluorescence or Western blot analysis of tight junction proteins like ZO-1.[8][11]
Conclusion
The dose-response studies of this compound in animal models of allergic conjunctivitis have clearly demonstrated its efficacy in a dose-dependent manner. This compound effectively inhibits both the early- and late-phase allergic responses, including the reduction of clinical symptoms and the inhibition of eosinophil infiltration.[6][7] Notably, this compound has also been shown to preserve the integrity of the conjunctival epithelial barrier, a feature not observed with some other anti-allergic agents like olopatadine in the same model.[8][11] These findings underscore the utility of these animal models in characterizing the pharmacological profile of novel anti-allergic drugs and provide a strong rationale for their clinical development. The protocols provided herein offer a standardized approach for conducting such preclinical evaluations.
References
- 1. crsubscription.com [crsubscription.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Topical Antihistamines and Mast Cell Stabilizers in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Note: Analytical Methods for the Identification of Alcaftadine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of analytical methodologies for the identification and quantification of Alcaftadine and its degradation products. Stability indicating assays are crucial for ensuring the safety and efficacy of pharmaceutical products. Herein, we detail forced degradation studies and chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry, for the separation and characterization of this compound's degradants. Detailed experimental protocols and data presentation are included to facilitate the application of these methods in a laboratory setting.
Introduction
This compound is an H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1] Its chemical IUPAC name is 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][2]benzazepine-3-carboxaldehyde. The stability of a drug substance is a critical quality attribute, and understanding its degradation pathways is essential for developing a stable formulation and ensuring patient safety. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are performed to identify potential degradation products and to develop stability-indicating analytical methods.
This application note describes validated analytical methods for the separation and identification of degradation products of this compound generated under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, thermal, and photolytic stress.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to generate degradation products.
Susceptibility to Degradation:
This compound has been shown to be susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions. One study indicated significant degradation in acidic, alkaline, and peroxide conditions, while the drug was relatively stable under neutral, thermal, and photolytic conditions.[2][4] Another study reported susceptibility to oxidation only.[3] The most significant degradation was observed under photolytic conditions.
Analytical Methods
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique.
High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay
A simple, precise, and accurate stability-indicating RP-HPLC method has been developed for the estimation of this compound in the presence of its degradation products.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Enable HPLC ODS C18 G (250 × 4.6 mm, 5 µm)[5] |
| Mobile Phase | Methanol (B129727): Water (50:50, v/v)[5] |
| Flow Rate | 1.2 mL/min[5] |
| Detection Wavelength | 282 nm[5] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
| Retention Time of this compound | Approximately 3.15 minutes |
This method has been validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.25 µg/mL and 0.75 µg/mL, respectively.
UPLC-QTOF-MS/MS for Characterization of Degradation Products
For the structural elucidation of degradation products, a more advanced technique such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS/MS) is utilized.[2] This method provides selective separation and allows for the characterization of the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | ACQUITY CSH C18 (100 × 2.1 mm, 1.7 µm)[2] |
| Mobile Phase | Gradient elution with a mixture of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and methanol.[2] |
| Detection | PDA at 284 nm and QTOF-MS/MS[2] |
Summary of Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of this compound degradation observed under various stress conditions as reported in a representative study.
| Stress Condition | Reagents and Duration | % Degradation (API) | % Degradation (Formulation) |
| Acid Hydrolysis | 1N HCl at 50°C for 24 hours | 14.88% | 14.32% |
| Base Hydrolysis | 1N NaOH at 50°C for 24 hours | 15.23% | 14.28% |
| Oxidative Degradation | 3% H₂O₂ at 50°C for 24 hours | 6.89% | 6.35% |
| Thermal Degradation | 80°C for 2 hours | 15.13% | 16.52% |
| Photolytic Degradation | UV chamber for 30 minutes | 26.32% | 24.02% |
Experimental Protocols
Protocol for Forced Degradation Studies
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound pure drug sample
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Water bath
-
UV chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add 1N HCl.
-
Keep the solution at 50°C for 24 hours.
-
After the incubation period, neutralize the solution with 1N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration (e.g., 8 µg/mL) for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add 1N NaOH.
-
Keep the solution at 50°C for 24 hours.
-
After the incubation period, neutralize the solution with 1N HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% H₂O₂.
-
Keep the solution at 50°C for 24 hours.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid drug sample to a temperature of 80°C for 2 hours.
-
After exposure, dissolve the sample in methanol and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug sample to UV light in a photostability chamber for 30 minutes.
-
After exposure, dissolve the sample in methanol and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples by the validated HPLC method.
Protocol for HPLC Analysis
Objective: To separate and quantify this compound and its degradation products.
Materials and Equipment:
-
HPLC system with UV detector (e.g., Shimadzu Prominence UFLC LC-20AD)
-
Enable HPLC ODS C18 G column (250 × 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase: Prepare a mixture of Methanol and Water in a 50:50 (v/v) ratio. Degas the mobile phase before use.
-
Preparation of Standard Solution: Prepare a working standard solution of this compound at a concentration of 8 µg/mL in the mobile phase.
-
Preparation of Sample Solutions: Dilute the samples from the forced degradation study to a final concentration of approximately 8 µg/mL with the mobile phase. Filter the solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis:
-
Set the HPLC system parameters as per the conditions mentioned in section 3.1.
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound in each stressed sample using the following formula: % Degradation = [ (Area_initial - Area_stressed) / Area_initial ] * 100
-
Visualizations
Experimental Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation and analysis of this compound.
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the identification and quantification of this compound and its degradation products. The described HPLC method is suitable for routine quality control and stability testing, while the UPLC-QTOF-MS/MS approach is powerful for the structural elucidation of unknown degradants. These methodologies are essential for ensuring the quality, safety, and efficacy of this compound drug products throughout their lifecycle. Further characterization of the degradation products is recommended to fully understand the degradation pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Alcaftadine for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alcaftadine in in vivo experimental settings. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during the course of your research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent H1, H2, and H4 histamine (B1213489) receptor antagonist.[1][2][3][4] It also functions as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators.[3][5] This dual-action mechanism makes it effective in mitigating both the early and late phases of the allergic response. Additionally, this compound has been shown to decrease chemotaxis and inhibit the activation of eosinophils, which are key cells involved in allergic inflammation.[6]
Q2: What is the optimal concentration of this compound for in vivo ophthalmic studies?
A2: Based on extensive clinical and preclinical research, a concentration of 0.25% this compound ophthalmic solution has been established as the most effective and well-tolerated concentration for once-daily dosing.[1][4][7] Dose-ranging studies have evaluated concentrations from 0.05% to 0.5%, with 0.25% demonstrating a statistically significant and clinically relevant reduction in the primary signs and symptoms of allergic conjunctivitis, such as ocular itching and conjunctival redness.[4][5][8][9]
Q3: What are the appropriate animal models for studying the efficacy of this compound in vivo?
A3: The most commonly used and well-validated animal models for evaluating the efficacy of this compound in the context of allergic conjunctivitis are the murine (mouse) and guinea pig models of allergic conjunctivitis.[2] These models, particularly the Conjunctival Allergen Challenge (CAC) model, effectively simulate the human allergic response to ocular allergens.[10][11]
Q4: How should this compound be formulated for preclinical in vivo experiments?
A4: For preclinical studies, this compound should be formulated as a sterile ophthalmic solution. While the exact commercial formulation is proprietary, a simple, well-buffered isotonic saline solution is a suitable vehicle for research purposes. Key considerations for the formulation include:
-
pH: The solution should be buffered to a comfortable physiological pH for the eye (typically around 7.0).
-
Tonicity: The solution should be made isotonic with tears using agents like sodium chloride to prevent ocular irritation.
-
Sterility: The final formulation must be sterile to prevent infection. This can be achieved through filtration.
-
Viscosity: For some studies, viscosity-enhancing agents may be considered to increase the residence time of the drug on the ocular surface.[12][13][14]
-
Preservatives: If the solution is to be used for multiple applications, a preservative such as benzalkonium chloride may be included, although for acute studies, a preservative-free solution is often preferred to avoid potential confounding inflammatory effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in clinical scores between animals. | Inconsistent drug or allergen administration volume or technique. Improper animal handling leading to stress, which can affect the inflammatory response. Subjective bias in clinical scoring. | Ensure all personnel are thoroughly trained in the proper techniques for ocular instillation in the chosen animal model. Handle animals gently and consistently to minimize stress. Implement a standardized, detailed scoring system and have at least two independent, blinded observers score each animal. |
| Lack of a significant therapeutic effect with 0.25% this compound. | Improper formulation of the this compound solution (e.g., incorrect pH, tonicity, or concentration). Insufficient sensitization of the animals to the allergen. The timing of drug administration relative to the allergen challenge is not optimal. | Verify the concentration and physicochemical properties of your this compound formulation. Confirm successful sensitization by observing a robust allergic response in the positive control group. Administer this compound at a time point consistent with its known rapid onset of action (e.g., 15-30 minutes before allergen challenge). |
| Unexpected ocular irritation or adverse events in the animals. | The formulation vehicle may be causing irritation (e.g., non-physiological pH or tonicity). The this compound concentration may be too high for the specific animal model or strain. Contamination of the ophthalmic solution. | Prepare a fresh, sterile vehicle solution and test it alone for any irritant effects. While 0.25% is generally well-tolerated, consider a lower concentration if irritation persists. Ensure strict aseptic technique during the preparation of all solutions. |
| Difficulty in consistently inducing a robust allergic response in the control group. | The allergen preparation may have lost potency or is not at the correct concentration. The sensitization protocol was not adequately followed. The animal strain being used may have a variable response to the chosen allergen. | Use a fresh, validated batch of allergen. Carefully review and adhere to the sensitization protocol, ensuring proper administration of the allergen and adjuvant. If possible, use an animal strain known to be a good responder for allergic conjunctivitis models. |
Quantitative Data Summary
Table 1: Efficacy of this compound 0.25% in a Murine Model of Allergic Conjunctivitis
| Parameter | Control (Vehicle) | This compound 0.25% | p-value |
| Eosinophil Infiltration (cells/section) | High | Significantly Reduced | <0.001 |
| Clinical Symptom Score (Redness, Itching, Tearing, Edema) | High | Significantly Reduced | <0.05 |
| ZO-1 Expression (Tight Junction Protein) | Significantly Decreased | Maintained at near-normal levels | <0.05 |
| E-cadherin Expression (Adherens Junction Protein) | Decreased | Maintained at near-normal levels | <0.05 |
Data synthesized from preclinical studies.
Table 2: Dose-Response of this compound in a Conjunctival Allergen Challenge (CAC) Model
| This compound Concentration | Mean Ocular Itching Score (0-4 scale) | Mean Conjunctival Redness Score (0-4 scale) |
| Vehicle (Placebo) | 2.5 - 3.0 | 2.0 - 2.5 |
| 0.05% | Moderately Reduced | Moderately Reduced |
| 0.1% | Significantly Reduced | Significantly Reduced |
| 0.25% | Most Significantly Reduced | Most Significantly Reduced |
Data synthesized from dose-ranging studies.[4][8]
Experimental Protocols
Murine Model of Allergic Conjunctivitis (Ovalbumin-Induced)
This protocol is a general guideline and may require optimization for specific experimental goals.
1. Sensitization:
- On day 0, administer an intraperitoneal (IP) injection of 100 µL of a solution containing 10 µg of ovalbumin (OVA) and 1 mg of aluminum hydroxide (B78521) (alum) as an adjuvant in phosphate-buffered saline (PBS).
- On day 5, repeat the IP injection of OVA in alum.
2. Allergen Challenge:
- Beginning on day 14, and continuing for 5 consecutive days, topically instill 5 µL of a 10 mg/mL OVA solution in PBS into the conjunctival sac of each eye.
3. Treatment:
- Administer 5 µL of this compound ophthalmic solution or vehicle to the conjunctival sac 30 minutes prior to the allergen challenge on each of the challenge days.
4. Evaluation:
- Immediately following the final allergen challenge, and at specified time points thereafter (e.g., 15, 30, 60 minutes), evaluate and score clinical signs of allergic conjunctivitis (e.g., chemosis, conjunctival redness, lid edema, and tearing) using a standardized scoring system (e.g., 0-4 scale).
- At the end of the study, euthanize the animals and collect ocular tissues for histological analysis (e.g., eosinophil infiltration) and molecular analysis (e.g., protein expression of inflammatory markers).
Guinea Pig Model of Allergic Conjunctivitis (Histamine-Induced)
This model is useful for assessing the direct antihistaminic effects of this compound.
1. Acclimation:
- Acclimate male Hartley guinea pigs for at least one week before the experiment.
2. Treatment:
- Topically instill 25 µL of this compound ophthalmic solution or vehicle into the conjunctival sac of one eye. The contralateral eye can serve as a control.
3. Histamine Challenge:
- 30 minutes after treatment, topically instill 25 µL of a histamine solution (e.g., 1 mg/mL in saline) into the conjunctival sac of both eyes.
4. Evaluation:
- At various time points after the histamine challenge (e.g., 15, 30, 60 minutes), score the clinical signs of conjunctival inflammation (redness, chemosis, and discharge).
- For a more quantitative assessment of vascular permeability, intravenous injection of Evans blue dye can be performed prior to the histamine challenge, followed by spectrophotometric analysis of the dye extravasation in the conjunctival tissue after euthanasia.[15]
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for the murine model.
References
- 1. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of this compound 0.25% ophthalmic solution in acute allergic conjunctivitis at 15 minutes and 16 hours after instillation versus placebo and olopatadine 0.1% - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. A mouse model of allergic conjunctivitis permitting tear eosinophil quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ocular & Ophthalmic Excipient & Polymers - Drug Formulation & Development - Lubrizol [lubrizol.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Excipients Used for Modified Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Alleviation of allergic conjunctivitis by (±)5(6)-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid in mice [frontiersin.org]
Technical Support Center: Stability-Indicating HPLC Method for Alcaftadine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Alcaftadine.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for this compound analysis?
A1: A common starting point for developing an HPLC method for this compound is to use a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. The detection wavelength is typically set to 282 nm, which is the maximum absorption wavelength for this compound.[1][2]
Q2: How can I perform forced degradation studies for this compound?
A2: Forced degradation studies for this compound should be conducted under various stress conditions as per ICH guidelines to ensure the method is stability-indicating.[3] These conditions typically include:
-
Acid Hydrolysis: 1N HCl at 50°C for 24 hours.[3]
-
Base Hydrolysis: 1N NaOH at 50°C for 24 hours.[3]
-
Oxidative Degradation: 3% H₂O₂ at 50°C for 24 hours.[3]
-
Thermal Degradation: 80°C for 2 hours.[3]
-
Photolytic Degradation: Exposure to UV light for 30 minutes.[3]
Q3: What are the acceptance criteria for system suitability in an this compound HPLC method?
A3: System suitability parameters should be established to ensure the chromatographic system is performing adequately. While specific limits may vary, typical parameters include the number of theoretical plates, tailing factor, and reproducibility of peak area and retention time. The relative standard deviation (% RSD) for replicate injections should generally be less than 2.0%.[2]
Q4: What validation parameters are crucial for a stability-indicating HPLC method for this compound?
A4: According to ICH guidelines, the validation of a stability-indicating HPLC method for this compound should include the following parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column.- Adjust the mobile phase pH.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Inconsistent column temperature- Pump malfunction | - Ensure proper mobile phase mixing.- Use a column oven for temperature control.- Check the HPLC pump for leaks and ensure proper functioning. |
| No peaks detected | - Detector lamp failure- Incorrect wavelength setting- No sample injected | - Replace the detector lamp.- Verify the detection wavelength is set to 282 nm.- Check the autosampler and injection syringe. |
| Extraneous peaks (ghost peaks) | - Contaminated mobile phase or diluent- Carryover from previous injections | - Use fresh, high-purity solvents.- Implement a robust needle wash program in the autosampler method. |
| Poor resolution between this compound and degradation products | - Inadequate mobile phase strength- Suboptimal column chemistry | - Optimize the mobile phase composition (e.g., adjust the methanol/water ratio).- Try a different C18 column from another manufacturer or a column with a different stationary phase. |
Experimental Protocols
HPLC Method for this compound
This protocol is based on a commonly cited method for the analysis of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Enable HPLC ODS C18 G (250 × 4.6 mm, 5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and water.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
Forced Degradation Study Protocol
This protocol outlines the steps for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[3]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug to 80°C for 2 hours.[3]
-
Dissolve and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose the drug solution to UV light in a photostability chamber for 30 minutes.[3]
-
Dilute to the target concentration if necessary.
-
-
Analysis: Analyze the stressed samples using the validated HPLC method alongside a non-degraded control sample.
Data Presentation
Table 1: Summary of Chromatographic Conditions from Different Studies
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Enable HPLC ODS C18 G (250 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm)[4] | Kromasil C18 (250 x 4.6 mm, 2.7 µm)[1] |
| Mobile Phase | Methanol:Water (50:50 v/v) | Water:Methanol with 0.1% OPA (80:20 v/v)[4] | Acetonitrile:0.05% OPA (60:40 v/v)[1] |
| Flow Rate | 1.2 mL/min | 1.0 mL/min[4] | 1.0 mL/min[1] |
| Detection Wavelength | 282 nm | 282 nm[4] | 282 nm[1] |
| Retention Time | 3.15 min | 8 min[4] | 2.20 min[1] |
Table 2: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | % Degradation (API) | % Degradation (Formulation) | Reference |
| Acid Hydrolysis | 1N HCl, 50°C, 24h | 14.88% | 14.32% | [3] |
| Base Hydrolysis | 1N NaOH, 50°C, 24h | 15.23% | 14.28% | [3] |
| Oxidation | 3% H₂O₂, 50°C, 24h | 6.89% | 6.35% | [3] |
| Thermal | 80°C, 2h | 15.13% | 16.52% | [3] |
| Photostability | UV chamber, 30 min | 26.32% | 24.02% | [3] |
Table 3: Summary of Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1-16 µg/mL | |
| Correlation Coefficient (r²) | 0.999 | |
| LOD | 0.25 µg/mL | |
| LOQ | 0.75 µg/mL | |
| Accuracy (% Recovery) | Within acceptable limits | [2] |
| Precision (% RSD) | < 2.0% | [2] |
Visualizations
References
Technical Support Center: Enhancing the Ocular Bioavailability of Alcaftadine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the ocular bioavailability of Alcaftadine. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the ocular delivery of this compound?
The primary challenge is the low ocular bioavailability of conventionally formulated this compound eye drops. Like many topical ophthalmic drugs, a significant portion of the administered dose is rapidly eliminated from the ocular surface due to factors such as blinking, tear turnover, and nasolacrimal drainage. This results in a short residence time at the site of action, requiring frequent administration to maintain therapeutic efficacy.
Q2: What are the main strategies to overcome the low ocular bioavailability of this compound?
Several advanced formulation strategies can be employed to enhance the ocular bioavailability of this compound. These primarily focus on increasing the drug's residence time on the ocular surface and improving its penetration through the corneal barrier. Key strategies include:
-
Nanoparticle-based formulations: Encapsulating this compound in nanoparticles, particularly mucoadhesive nanoparticles, can significantly prolong its contact time with the ocular surface.
-
In-situ gelling systems: These formulations are administered as a liquid drop and undergo a phase transition to a gel upon contact with the eye's physiological conditions (e.g., pH, temperature, ions), thereby increasing viscosity and residence time.
-
Use of penetration enhancers: Certain excipients can reversibly alter the permeability of the corneal epithelium, facilitating greater drug absorption.
-
Prodrug approach: Modifying the chemical structure of this compound to a more lipophilic form (prodrug) can enhance its penetration through the cornea. The prodrug is then converted to the active this compound molecule within the eye.
-
Cyclodextrin (B1172386) complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and stability, leading to improved bioavailability.
-
Cationic emulsions: Positively charged oil-in-water emulsions can interact with the negatively charged ocular surface, prolonging residence time and enhancing drug delivery.
Troubleshooting Guides
Nanoparticle Formulations
Issue: Low entrapment efficiency of this compound in nanoparticles.
-
Possible Cause: Incompatibility between the drug and the polymer, or suboptimal formulation parameters.
-
Troubleshooting Steps:
-
Polymer Selection: Experiment with different biodegradable and biocompatible polymers such as PLGA, chitosan (B1678972), or Eudragit. The choice of polymer should be based on the physicochemical properties of this compound.
-
Solvent System: Optimize the organic and aqueous phases used during nanoparticle preparation. The solubility of this compound in the chosen solvent system is crucial.
-
Process Parameters: Adjust parameters like homogenization speed, sonication time, and temperature during the formulation process.
-
Drug-to-Polymer Ratio: Vary the initial drug-to-polymer ratio to find the optimal loading capacity.
-
Issue: Rapid clearance of nanoparticles from the ocular surface.
-
Possible Cause: Lack of mucoadhesive properties.
-
Troubleshooting Steps:
-
Surface Modification: Coat the nanoparticles with mucoadhesive polymers like chitosan or hyaluronic acid. These polymers interact with the mucin layer of the tear film, prolonging retention.[1][2][3][4]
-
Cationic Surface Charge: Formulate nanoparticles with a positive surface charge to enhance electrostatic interaction with the negatively charged corneal and conjunctival surfaces.
-
In-Situ Gelling Systems
Issue: The formulation does not gel upon instillation or gels too quickly in the container.
-
Possible Cause: Incorrect concentration of the gelling agent or inappropriate pH of the formulation.
-
Troubleshooting Steps:
-
Polymer Concentration: Optimize the concentration of the thermo-, pH-, or ion-sensitive polymer (e.g., Poloxamers, Carbopol, Gellan gum, Sodium alginate).[5][6][7][8]
-
pH Adjustment: Ensure the initial pH of the formulation is in a range that prevents premature gelling but allows for a rapid transition at the physiological pH of tears (around 7.4).
-
Inclusion of Co-polymers: A combination of polymers can be used to achieve the desired gelling properties and drug release profile.
-
Issue: The in-situ gel causes blurred vision or discomfort.
-
Possible Cause: High viscosity or solid content of the gel.
-
Troubleshooting Steps:
-
Lower Polymer Concentration: Reduce the concentration of the gelling agent to form a less rigid gel.
-
Use of Pseudoplastic Polymers: Employ polymers that exhibit shear-thinning properties, meaning their viscosity decreases during blinking, which can improve comfort.
-
Quantitative Data Summary
While specific quantitative data for this compound in these advanced formulations is limited in publicly available literature, data from similar drugs demonstrate the potential for significant improvement in ocular bioavailability.
| Formulation Strategy | Drug | Key Finding | Reference |
| Mucoadhesive Nanoparticles | Cyclosporin A | Ocular retention beyond 24 hours compared to free dye (cleared within 3 hours). | [1][3] |
| In-Situ Gel | Olopatadine | Drug presence in rabbit tear fluid for up to 3 hours vs. 1 hour for solution. Human contact time of 15.0 ± 2.5 min vs. 6.0 ± 3.2 min for a marketed gel. | [5][6] |
| Conventional Solution | This compound 0.25% | Peak plasma concentration (Cmax) of ~60 pg/mL reached at 15 minutes post-administration. Plasma concentrations below the limit of quantification by 3 hours. | [9][10][11] |
Experimental Protocols
Preparation of this compound-Loaded Mucoadhesive Nanoparticles
This protocol is a general guideline and should be optimized for this compound.
-
Nanoparticle Core Preparation (Emulsion-Solvent Evaporation Method):
-
Dissolve an appropriate amount of a biodegradable polymer (e.g., PLGA) and this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and freeze-dry for storage.
-
-
Surface Coating with a Mucoadhesive Polymer (e.g., Chitosan):
-
Disperse the prepared nanoparticles in a solution of chitosan.
-
Stir the suspension for a specified period to allow for the adsorption of chitosan onto the nanoparticle surface.
-
Collect the coated nanoparticles by centrifugation, wash, and freeze-dry.
-
-
Characterization:
Ex Vivo Corneal Permeation Study
This protocol allows for the assessment of this compound's penetration through the cornea from different formulations.[14][15][16][17][18]
-
Tissue Preparation:
-
Obtain fresh porcine or rabbit corneas from a local abattoir.
-
Carefully excise the cornea with a surrounding rim of scleral tissue.
-
-
Franz Diffusion Cell Setup:
-
Mount the excised cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with a suitable buffer (e.g., BSS) and maintain it at 37°C with constant stirring.
-
-
Permeation Study:
-
Apply the this compound formulation (e.g., nanoparticle suspension, in-situ gel, or control solution) to the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh buffer.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., UHPLC/HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux and permeability coefficient.
-
Visualizations
Signaling Pathway of this compound
This compound, as a histamine (B1213489) H1 receptor antagonist, primarily exerts its effect by blocking the action of histamine on conjunctival epithelial and nerve cells. This interference with the signaling cascade helps to alleviate the symptoms of allergic conjunctivitis.[19][20][21][22]
Caption: this compound blocks histamine binding to H1 receptors.
Experimental Workflow for Evaluating Enhanced this compound Formulations
This workflow outlines the key steps in developing and testing a novel this compound formulation for improved ocular bioavailability.
References
- 1. Prolonged Ocular Retention of Mucoadhesive Nanoparticle Eye Drop Formulation Enables Treatment of Eye Diseases Using Significantly Reduced Dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mucoadhesive Nanoparticles for Drug Delivery to the Anterior Eye [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a novel in situ gel for sustained ocular drug delivery using Box-Behnken design: In vitro, ex vivo, in vivo and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental design, formulation and in vivo evaluation of a novel topical in situ gel system to treat ocular infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental design, formulation and in vivo evaluation of a novel topical in situ gel system to treat ocular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Clinical pharmacology of this compound, a novel antihistamine for the prevention of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ajpsonline.com [ajpsonline.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. Development of a convenient ex vivo model for the study of the transcorneal permeation of drugs: histological and permeability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unipr.it [air.unipr.it]
- 16. New Approach in Ocular Drug Delivery: In vitro and ex vivo Investigation of Cyclodextrin-Containing, Mucoadhesive Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and Ex Vivo Models for Assessing Drug Permeation across the Cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. actascientific.com [actascientific.com]
- 21. Histamine receptors and the conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Alcaftadine Solubility Issues for In Vitro Cell Culture
Welcome to the technical support center for utilizing Alcaftadine in your in vitro cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound in a laboratory setting.
Q1: this compound powder is not dissolving in my aqueous cell culture medium. What should I do?
A1: this compound is sparingly soluble in aqueous solutions. Direct dissolution in cell culture media is not recommended and will likely result in precipitation. To achieve the desired concentration in your experiments, a stock solution in an appropriate organic solvent must be prepared first.
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly recommended solvents for preparing a high-concentration stock solution of this compound.[1][2] It is crucial to use anhydrous, high-purity solvents to avoid introducing contaminants into your cell cultures.
Q3: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final culture volume, perform intermediate serial dilutions in your cell culture medium.
-
Vortexing/Mixing: When adding the this compound stock solution (or its dilutions) to the cell culture medium, vortex or gently pipette the medium to ensure rapid and thorough mixing. This can prevent localized high concentrations that lead to precipitation.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
Q4: What is a safe concentration of this compound to use in my cell culture experiments to avoid cytotoxicity?
A4: The cytotoxic potential of this compound can vary depending on the cell line and experimental duration. A study on human corneal epithelial cells (HCECs) showed that this compound at a concentration of 20% (of a 0.25% stock solution) did not significantly affect cell viability for up to 2 hours. However, at a 30% concentration, a significant decrease in viability was observed after 1 hour.[3][4] It is always recommended to perform a dose-response experiment (e.g., using an MTT or similar viability assay) to determine the optimal non-toxic concentration range for your specific cell line and experimental conditions.
Q5: My cell culture medium turned cloudy after adding this compound, but it doesn't look like typical microbial contamination. What could be the cause?
A5: Cloudiness or turbidity in the absence of microbial contamination is often due to the precipitation of media components.[5][6] This can be caused by the interaction of this compound or the organic solvent with salts, proteins, or other components in the culture medium.[5][6] Refer to the troubleshooting steps in A3 to address this issue. Additionally, ensuring the pH of your final culture medium is stable can help prevent the precipitation of certain media components.[7]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl formamide | ~30 mg/mL | [1] |
| 1:1 Solution of Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Aqueous Buffers | Sparingly soluble | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 307.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature and ensure it is completely thawed and homogenous.
-
Weigh this compound: In a sterile microcentrifuge tube, weigh out 3.07 mg of this compound powder. Note: It is recommended to weigh a larger amount and prepare a larger volume of stock solution to minimize weighing errors.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
In Vitro Treatment of Human Conjunctival Epithelial Cells with this compound
This protocol is adapted from a study investigating the anti-allergic effects of this compound.[3][4]
Materials:
-
Cultured human conjunctival epithelial cells (e.g., HCE-T)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Allergen/stimulant (e.g., Aspergillus antigen)
-
Sterile culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Seed the human conjunctival epithelial cells in 6-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Remember to keep the final DMSO concentration below 0.5%.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration being tested.
-
-
Pre-treatment with this compound:
-
Once the cells are confluent, aspirate the old medium.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired pre-treatment time (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Allergen Stimulation:
-
After the pre-treatment period, add the allergen/stimulant directly to the wells containing the this compound working solutions and vehicle control.
-
Incubate for the desired stimulation period (e.g., 24 hours).
-
-
Downstream Analysis:
Visualizations
This compound Experimental Workflow
Caption: Workflow for in vitro this compound experiments.
This compound Signaling Pathway
Caption: this compound's antagonistic effect on the H1 receptor signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of cytotoxicities and anti-allergic effects of topical ocular dual-action anti-allergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Alcaftadine Formulation Troubleshooting: A Technical Support Guide for Researchers
Shanghai, China - Researchers and drug development professionals working with the antihistamine Alcaftadine now have access to a comprehensive technical support center designed to address formulation instability issues encountered in research settings. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to aid in the development of stable this compound formulations.
The following guide provides in-depth answers to common questions regarding this compound formulation, supported by data, experimental methodologies, and visual aids to enhance understanding of complex concepts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound formulation is showing precipitation. What are the possible causes and how can I fix it?
Precipitation in an this compound formulation can arise from several factors, primarily related to its solubility characteristics. This compound is sparingly soluble in aqueous buffers, and its solubility is pH-dependent.
Possible Causes:
-
pH Shift: The pH of your formulation may have shifted to a range where this compound's solubility is reduced.
-
Temperature Fluctuations: Changes in temperature during storage or handling can affect solubility. This compound's solubility in aqueous solutions may decrease at lower temperatures.
-
Incorrect Solvent System: The solvent system may not be optimal for maintaining this compound in solution at the desired concentration.
-
Interaction with Excipients: Incompatibility with other formulation components could lead to the formation of insoluble complexes.
-
Concentration Exceeds Solubility: The concentration of this compound in your formulation may exceed its intrinsic solubility under the given conditions.
Troubleshooting Steps:
-
Verify and Adjust pH: Measure the pH of your formulation. The commercial ophthalmic solution of this compound has a pH of approximately 7.[1] If the pH has deviated, adjust it back to the target range using appropriate buffers (e.g., phosphate (B84403) buffers).
-
Control Temperature: Store your formulation at a consistent, controlled room temperature (15-25°C or 59-77°F).[2] Avoid refrigeration unless solubility at lower temperatures has been confirmed.
-
Optimize Solvent System: If precipitation persists, consider modifying the solvent system. While this compound is sparingly soluble in aqueous buffers, its solubility can be enhanced. For experimental purposes, a co-solvent system might be necessary for higher concentrations.
-
Evaluate Excipient Compatibility: Review all excipients in your formulation for known incompatibilities with this compound or with each other.
-
Determine Solubility Profile: To prevent future issues, it is highly recommended to determine the solubility profile of your specific this compound batch as a function of pH and temperature in your chosen vehicle.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
2. I've observed a color change in my this compound formulation. What could be the cause?
A color change in your this compound formulation, which is typically a white to yellow powder in its raw form, is often an indicator of chemical degradation.
Possible Causes:
-
Oxidation: this compound can be susceptible to oxidation, which can lead to the formation of colored degradants.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation and a subsequent color change.
-
pH Instability: Extreme pH values (highly acidic or basic) can accelerate degradation reactions.
-
Interaction with Impurities or Leachables: Trace impurities from excipients or leachables from container materials could react with this compound.
Troubleshooting Steps:
-
Protect from Light: Store the formulation in light-resistant containers (e.g., amber vials) to minimize photodegradation.
-
Inert Atmosphere: During preparation, consider purging the formulation and the container headspace with an inert gas like nitrogen to minimize exposure to oxygen.
-
pH Control: Ensure the formulation is buffered to a stable pH, ideally around 7.
-
Purity of Components: Use high-purity excipients and pre-screen them for reactive impurities.
-
Container Compatibility: Evaluate the compatibility of your container closure system to prevent leaching of reactive substances.
3. How can I assess the stability of my this compound formulation?
A stability-indicating analytical method is crucial for determining the stability of your formulation. High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique.
Key Stability Tests:
-
Forced Degradation Studies: Subject your formulation to stress conditions (acid, base, oxidation, heat, and light) to understand its degradation pathways. This helps in developing a stability-indicating method.
-
Long-Term Stability Testing: Store your formulation under controlled temperature and humidity conditions and analyze it at specific time points to determine its shelf-life.
Summary of this compound Degradation under Forced Conditions
| Stress Condition | % Degradation of this compound (API) | % Degradation of this compound (Formulation) |
| Acid Hydrolysis (1N HCl, 50°C, 24h) | 14.88% | 14.32% |
| Base Hydrolysis (1N NaOH, 50°C, 24h) | 15.23% | 14.28% |
| Oxidation (3% H2O2, 50°C, 24h) | 6.89% | 6.35% |
| Thermal (80°C, 2h) | 15.13% | 16.52% |
| Photostability (UV chamber, 30 mins) | 26.32% | 24.02% |
Data compiled from published studies.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound formulation stability.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Testing
This protocol provides a general method that can be adapted for the analysis of this compound in ophthalmic solutions.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (50:50, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 282 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Run Time: Approximately 10 minutes
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards of appropriate concentrations (e.g., 1-20 µg/mL).
Preparation of Sample Solution:
-
Accurately transfer a volume of the this compound formulation equivalent to 1 mg of this compound into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.
Signaling Pathway of this compound's Primary Action
Caption: this compound's mechanism of action in allergic conjunctivitis.
This technical support center aims to provide a foundational resource for researchers. For further, more specific inquiries, consulting detailed pharmacopeial monographs and peer-reviewed literature is always recommended.
References
Technical Support Center: Minimizing Off-Target Effects of Alcaftadine in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Alcaftadine in cellular assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent H1 histamine (B1213489) receptor antagonist.[1][2] Its primary mechanism of action involves blocking the H1 receptor, which prevents histamine from binding and initiating the allergic response cascade.[1] Additionally, this compound has been shown to stabilize mast cells, further inhibiting the release of histamine and other inflammatory mediators.[1] It also exhibits antagonist activity at H2 and H4 histamine receptors, with no affinity for the H3 receptor.[3]
Q2: What are the known off-target interactions of this compound?
A2: While this compound is highly selective for histamine receptors, studies have shown it possesses a weak affinity for other G-protein coupled receptors (GPCRs). These include α1 adrenergic receptors, serotonin (B10506) receptors (5-HT1A, 5-HT2A, and 5-HT2C), melanocortin MC4 receptors, and muscarinic cholinergic receptors.[4][5] Awareness of these potential off-target interactions is crucial when designing and interpreting cellular assays.
Q3: We are observing cytotoxicity in our cell line at high concentrations of this compound. Is this expected?
A3: Yes, like many small molecules, this compound can exhibit cytotoxicity at high concentrations. A study on Human Corneal Epithelial Cells (HCECs) showed a time- and concentration-dependent decrease in cell viability.[6] It is essential to determine the cytotoxic profile of this compound in your specific cell line to distinguish between off-target effects and general toxicity.
Q4: How can I differentiate between an on-target and an off-target effect in my assay?
A4: Differentiating between on- and off-target effects is a critical step in validating your results. A multi-pronged approach is recommended:
-
Use of a selective antagonist: A specific antagonist for the suspected off-target receptor should be used in conjunction with this compound. If the antagonist reverses the observed effect, it points towards an off-target interaction.
-
Employ a structurally unrelated H1 antagonist: Comparing the effects of this compound with another H1 antagonist that has a different chemical structure can be insightful. If the effect is not replicated with the alternative compound, it suggests an off-target effect of this compound.
-
Target knockdown/knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended H1 receptor can help verify if the observed phenotype is on-target.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed
-
Possible Cause: The observed cellular response is not consistent with the known downstream signaling of the H1 histamine receptor. This could be due to this compound interacting with one of its known off-target receptors (e.g., muscarinic or serotonergic receptors).
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for the known signaling pathways of the potential off-target receptors in your specific cell line.
-
Dose-Response Curve: Generate a detailed dose-response curve for this compound. Off-target effects often occur at higher concentrations than on-target effects.
-
Competitive Inhibition: Use specific antagonists for the suspected off-target receptors (e.g., atropine (B194438) for muscarinic receptors) to see if the unexpected phenotype is blocked.
-
Control Compound: Use a more selective H1 antagonist as a control to see if it produces the same effect.
-
Problem 2: High Background Signal or Assay Interference
-
Possible Cause: this compound, like other small molecules, can sometimes interfere with assay readouts (e.g., fluorescence, luminescence).
-
Troubleshooting Steps:
-
Blank Measurements: Run control wells containing only the assay buffer and this compound at the highest concentration used in your experiment to check for direct interference with the detection reagents.
-
Alternative Assay Formats: If interference is suspected, consider using an alternative assay with a different detection method (e.g., switch from a fluorescence-based to a luminescence-based readout).
-
Assay Optimization: Adjust assay parameters such as incubation times and reagent concentrations to minimize non-specific effects.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Binding Affinity (pKi) | Reference |
| Histamine H1 | 8.5 | [3] |
| Histamine H2 | Not specified | [3] |
| Histamine H4 | 5.8 | [3] |
| 5-HT2A | 5.6 | [5] |
| 5-HT2C | 5.7 | [5] |
| α1 Adrenergic | Weak affinity | [5] |
| 5-HT1A | Weak affinity | [5] |
| Melanocortin MC4 | Weak affinity | [5] |
| Muscarinic Cholinergic | Weak affinity | [5] |
Table 2: Cytotoxicity of this compound in Human Corneal Epithelial Cells (HCECs)
| Concentration | Exposure Time | Cell Viability (%) | Reference |
| 10% | 30 min | ~95 | [6] |
| 10% | 1 h | ~90 | [6] |
| 10% | 2 h | ~85 | [6] |
| 10% | 12 h | ~60 | [6] |
| 10% | 24 h | ~40 | [6] |
| 20% | 30 min | ~90 | [6] |
| 20% | 1 h | ~80 | [6] |
| 20% | 2 h | ~70 | [6] |
| 20% | 12 h | ~30 | [6] |
| 20% | 24 h | ~20 | [6] |
| 30% | 30 min | ~80 | [6] |
| 30% | 1 h | ~60 | [6] |
| 30% | 2 h | ~40 | [6] |
| 30% | 12 h | ~15 | [6] |
| 30% | 24 h | ~10 | [6] |
Experimental Protocols & Visualizations
Histamine H1 Receptor Competition Binding Assay
This protocol is designed to determine the binding affinity of this compound to the H1 histamine receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human H1 histamine receptor.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of a known H1 antagonist (e.g., Mepyramine).
-
This compound Competition: Serial dilutions of this compound.
-
-
Radioligand Addition: Add a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]-Mepyramine) to all wells.
-
Incubation: Add the membrane preparation to all wells and incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through a filter mat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the logarithm of the this compound concentration. Determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation.
Competition Binding Assay Workflow
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of this compound to its target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat them with either vehicle control or this compound at various concentrations.
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (H1 receptor) using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
CETSA Experimental Workflow
Troubleshooting Logic for Unexpected Cellular Effects
This diagram outlines a logical workflow for investigating unexpected cellular effects observed with this compound.
Troubleshooting Unexpected Effects
References
- 1. Efficacy of this compound 0.25% (AGN-229666) for Once-daily Prevention of Cedar-Pollen Allergic Conjunctivitis: A Phase 3 Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different cAMP sources are critically involved in G protein–coupled receptor CRHR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Alcaftadine Forced Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Alcaftadine under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is this compound expected to degrade?
A1: this compound has been shown to degrade under acidic, alkaline, and oxidative stress conditions.[1] Some studies have also reported degradation under thermal and photolytic stress, although it appears to be more stable under these conditions compared to hydrolytic and oxidative stress. It is generally found to be stable in neutral hydrolytic conditions.[1][2]
Q2: What are the common degradation products of this compound?
A2: Forced degradation studies typically aim to generate and identify potential degradation products. While specific structures are often elucidated using techniques like LC-MS/MS, the literature suggests that the imidazole (B134444) ring and the aldehyde group are susceptible to modification.[3] Under oxidative conditions, N-oxide formation, dealkylation, and oxidation of the aldehyde to a carboxylic acid have been proposed.[3]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the separation and quantification of this compound and its degradation products.[4][5] Ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), provides higher resolution and is used for the characterization of degradation products.[1] Thin-layer chromatography (TLC) has also been utilized as a stability-indicating method.[3]
Q4: How much degradation should I aim for in my forced degradation studies?
A4: The goal of forced degradation is to achieve a meaningful level of degradation to demonstrate the stability-indicating nature of your analytical method. Typically, a degradation of 5-20% is considered appropriate.[6] Over-stressing the sample, leading to extensive degradation, can result in the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[6]
Troubleshooting Guides
Issue 1: No significant degradation observed under acidic or alkaline stress.
-
Possible Cause 1: Inadequate stress conditions. The concentration of the acid or base, temperature, or duration of the study may not be sufficient to induce degradation.
-
Troubleshooting Tip: Increase the concentration of the acid or base (e.g., from 0.1N to 1N), elevate the temperature (e.g., to 50°C or higher), or extend the duration of the stress study (e.g., from 12 hours to 24 hours or longer).[7]
-
-
Possible Cause 2: High stability of the drug in the chosen solvent. The solubility and stability of this compound can be influenced by the co-solvents used in the preparation of the sample solution.
-
Troubleshooting Tip: Ensure that the drug is fully dissolved in the stress medium. The use of a co-solvent like methanol (B129727) may be necessary.
-
Issue 2: Poor chromatographic separation of this compound and its degradation products.
-
Possible Cause 1: Suboptimal mobile phase composition. The polarity and pH of the mobile phase are critical for achieving good separation.
-
Troubleshooting Tip: Adjust the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase. Experiment with different pH values of the aqueous phase, especially if using a buffer. A gradient elution may provide better separation than an isocratic one.[1]
-
-
Possible Cause 2: Inappropriate stationary phase. The choice of the HPLC column is crucial for resolving closely eluting peaks.
-
Possible Cause 3: Co-elution of degradation products. Multiple degradation products may have similar retention times.
-
Troubleshooting Tip: Vary the detection wavelength to see if it helps in differentiating the peaks. Employing a photodiode array (PDA) detector can be beneficial for assessing peak purity.
-
Issue 3: Inconsistent or irreproducible degradation results.
-
Possible Cause 1: Variability in experimental conditions. Minor variations in temperature, reagent concentration, or sample preparation can lead to inconsistent results.
-
Troubleshooting Tip: Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Run experiments in triplicate to assess variability.
-
-
Possible Cause 2: Instability of degradation products. Some degradation products may be unstable and further degrade over time.
-
Troubleshooting Tip: Analyze the stressed samples as soon as possible after the stress period. If immediate analysis is not possible, store the samples at a low temperature (e.g., 2-8°C) and protect them from light.
-
Data Presentation
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 50°C | 24 hours | 14.88 (API), 14.32 (Formulation) | |
| Alkaline Hydrolysis | 1N NaOH | 50°C | 24 hours | 15.23 (API), 14.28 (Formulation) | |
| Oxidative | 3% H₂O₂ | 50°C | 24 hours | 6.89 (API), 6.35 (Formulation) | |
| Thermal | - | 80°C | 2 hours | 15.13 (API), 16.52 (Formulation) | |
| Photolytic | UV light | Ambient | 30 minutes | 26.32 (API), 24.02 (Formulation) | |
| Acidic | 0.1 M HCl | Reflux | 6 hours | Significant Degradation | [1] |
| Alkaline | 0.1 M NaOH | Reflux | 4 hours | Significant Degradation | [1] |
| Oxidative | 30% H₂O₂ | Room Temp | 24 hours | Significant Degradation | [1] |
Note: The extent of degradation can vary based on the specific experimental setup.
Experimental Protocols
1. Protocol for Forced Degradation under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Application: Transfer a known volume of the stock solution into a volumetric flask and add an equal volume of 1N hydrochloric acid (HCl).
-
Incubation: Keep the solution at 50°C for 24 hours.[7]
-
Neutralization and Dilution: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1N sodium hydroxide (B78521) (NaOH). Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Analysis: Analyze the sample by RP-HPLC.
2. Protocol for RP-HPLC Analysis
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v).[4][5] An alternative is a buffered mobile phase, such as 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and methanol in a gradient elution.[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Mandatory Visualization
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Troubleshooting logic for poor HPLC peak separation.
References
- 1. This compound: Selective Separation and Characterization of Degradation Products by LC–QTOF-MS/MS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Stability Indicating Rp-Hplc Method Development and Validation for the [ijaresm.com]
Refining Alcaftadine Delivery: A Technical Support Center for Preclinical Animal Studies
For researchers and drug development professionals navigating the complexities of preclinical ophthalmic studies, this technical support center offers targeted guidance on refining alcaftadine delivery methods. Addressing common challenges through troubleshooting guides and frequently asked questions, this resource aims to enhance the consistency and reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound operates through a dual-action mechanism. It functions as a potent antagonist for histamine (B1213489) H1, H2, and H4 receptors, effectively blocking the inflammatory cascade initiated by histamine. Concurrently, it stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. This combined approach makes it a highly effective agent for mitigating the symptoms of allergic conjunctivitis.
Q2: Which animal models are considered the standard for preclinical evaluation of this compound in the context of allergic conjunctivitis?
A2: The guinea pig, mouse, and rabbit are the most frequently utilized animal models for studying allergic conjunctivitis. Due to the anatomical similarities of their eyes to human eyes, particularly in size, and their ease of handling for topical drug administration, rabbits are a common choice for ocular irritation and efficacy studies. For investigations focusing on the underlying molecular mechanisms, the wide availability of transgenic strains makes mice a preferred model.
Q3: What are the critical outcome measures for assessing the preclinical efficacy of this compound?
A3: The efficacy of this compound in preclinical models of allergic conjunctivitis is typically evaluated using a combination of endpoints:
-
Clinical Scoring: A macroscopic assessment of key signs of inflammation, including conjunctival redness, chemosis (swelling), and ocular discharge.
-
Histopathology: Microscopic analysis of conjunctival tissue to quantify the infiltration of inflammatory cells, such as eosinophils and neutrophils.
-
Biomarker Analysis: The quantification of inflammatory mediators like histamine, cytokines, and chemokines in tear fluid or conjunctival tissue samples.
Q4: What are the documented side effects of this compound in preclinical animal investigations?
A4: The most prevalent side effect observed in preclinical studies is a mild and transient irritation or stinging sensation at the site of instillation. Due to the limited systemic absorption of topically applied this compound, systemic side effects are generally minimal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in efficacy data within the same treatment group. | Inconsistent volume of eye drop administration.Improper administration technique leading to drug loss.Animal grooming behavior removing the instilled drug. | Utilize a calibrated micropipette to ensure a consistent drop volume (typically 25-50 µL for rabbits).Gently retract the lower eyelid to form a conjunctival sac and instill the drop without corneal contact. Briefly hold the eyelid closed to promote drug absorption.Observe animals post-administration to prevent immediate grooming of the ocular region. An Elizabethan collar may be employed if necessary. |
| Signs of ocular irritation (e.g., excessive blinking, redness) observed in the control group. | Irritation from the vehicle formulation.Mechanical irritation from the administration procedure.Pre-existing ocular conditions in the animals. | Verify that the pH and osmolality of the vehicle are within the physiological range for tears (pH ≈ 7.4, ~300 mOsm/kg).Refine the administration technique to be as gentle as possible, ensuring the applicator tip does not touch the eye.Conduct a thorough ophthalmic examination prior to study enrollment to exclude animals with underlying eye conditions. |
| Difficulty in establishing a consistent allergic conjunctivitis model. | Insufficient or variable allergen challenge.Inconsistent animal sensitivity to the allergen.Suboptimal timing of drug administration relative to the allergen challenge. | Optimize the concentration and frequency of the allergen challenge. The conjunctival allergen challenge (CAC) is a well-established and reliable model.Ensure proper sensitization of animals to the allergen before initiating the challenge, which can be confirmed with a positive skin test.The timing of this compound administration is critical for demonstrating prophylactic efficacy. Administer the drug at a predetermined interval before the allergen challenge (e.g., 15 minutes for onset of action, 16 hours for duration of action). |
Data Presentation
Table 1: Representative Preclinical Efficacy of this compound (0.25%) in a Rabbit Model of Allergic Conjunctivitis
| Treatment Group | Mean Conjunctival Redness Score (0-4 scale) | Mean Chemosis Score (0-4 scale) | Mean Eosinophil Infiltration (cells/mm²) |
| Vehicle Control | 3.1 ± 0.5 | 2.7 ± 0.4 | 155 ± 28 |
| This compound (0.25%) | 1.2 ± 0.3 | 0.8 ± 0.2 | 42 ± 9 |
| Olopatadine (0.2%) | 1.6 ± 0.4 | 1.1 ± 0.3 | 58 ± 11 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Table 2: Representative Pharmacokinetic Parameters of this compound (0.25%) in Rabbits
| Parameter | Aqueous Humor | Conjunctiva |
| Cmax (ng/mL) | ~145 | ~510 |
| Tmax (hours) | 0.5 | 0.25 |
| AUC (ng*h/mL) | ~460 | ~1250 |
Experimental Protocols
Protocol 1: Induction of Allergic Conjunctivitis in Rabbits (Conjunctival Allergen Challenge Model)
-
Animal Model: New Zealand White rabbits are utilized for this model.
-
Sensitization:
-
Administer a subcutaneous injection of a mixture containing 100 µg of ovalbumin (OVA) and 10 mg of aluminum hydroxide (B78521) in 0.5 mL of saline.
-
A booster injection is given on day 14.
-
-
Allergen Challenge:
-
On day 21, instill 50 µL of an OVA solution (10 mg/mL) into the conjunctival sac of one eye. The contralateral eye serves as a control.
-
-
Efficacy Evaluation:
-
Conduct clinical scoring of conjunctival redness, chemosis, and discharge at 15, 30, and 60 minutes, and at 2, 4, 6, and 24 hours post-challenge.
-
Protocol 2: Topical Ocular Administration of this compound in Rabbits
-
Preparation:
-
Dissolve this compound in a sterile, isotonic vehicle solution to the desired concentration (e.g., 0.25%).
-
Confirm that the pH and osmolality of the final solution are suitable for ocular administration.
-
-
Administration:
-
Gently restrain the rabbit.
-
Create a conjunctival sac by pulling down the lower eyelid.
-
Instill a single 50 µL drop of the this compound solution into the sac, avoiding contact with the cornea.
-
To facilitate drug distribution and absorption, hold the eyelids closed for a few seconds.
-
For prophylactic studies, administer this compound at a predetermined time before the allergen challenge.
-
Visualizations
Alcaftadine Dosing Frequency Optimization: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the long-term use of Alcaftadine, this technical support center provides essential guidance on dosing frequency optimization. The following information, presented in a question-and-answer format, addresses common queries and potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the established optimal dosing frequency for this compound 0.25% ophthalmic solution in long-term studies?
The established and FDA-approved dosing frequency for this compound 0.25% ophthalmic solution is once daily.[1][2] Clinical studies have demonstrated that a single daily dose is effective for the prevention of ocular itching associated with allergic conjunctivitis.[1][2][3]
Q2: What is the rationale behind the once-daily dosing frequency for this compound?
The once-daily dosing regimen is supported by this compound's pharmacokinetic and pharmacodynamic profile. It has a rapid onset of action, typically within 3 to 15 minutes, and a long duration of efficacy, lasting at least 16 hours and extending up to 24 hours.[3][4][5][6] This prolonged action is attributed to its high affinity for and potent antagonism of histamine (B1213489) H1 receptors, as well as its mast cell stabilizing properties.
Q3: Are there any studies that have evaluated different dosing frequencies for this compound in long-term settings?
Based on available clinical trial data, the focus of long-term studies has been on the safety and efficacy of the once-daily dosing regimen. Studies comparing once-daily administration to other frequencies (e.g., twice-daily or every other day) in a long-term context are not prominently featured in the published literature. The existing evidence strongly supports the once-daily regimen as being both effective and well-tolerated.[3][7]
Q4: What are the primary outcome measures to assess the efficacy of a given this compound dosing regimen?
The primary efficacy endpoints in clinical trials have consistently been the prevention of ocular itching and conjunctival redness.[4][6] These are typically assessed using a standardized scoring system following a conjunctival allergen challenge (CAC).
Troubleshooting Guide
Problem: Inconsistent efficacy is observed in a long-term study with a once-daily dosing of this compound.
-
Possible Cause 1: Improper drug administration.
-
Troubleshooting: Ensure subjects are correctly instilling the eye drops. The dropper tip should not touch the eye or any other surface to avoid contamination. If other ophthalmic medications are being used, there should be at least a five-minute interval between administrations.[2]
-
-
Possible Cause 2: Variability in allergen exposure.
-
Possible Cause 3: Subject-specific factors.
-
Troubleshooting: Individual differences in the severity of allergic response can influence outcomes. Ensure that subjects have a confirmed history of allergic conjunctivitis and a positive response to the specific allergen being tested.
-
Problem: Adverse events are reported during a long-term this compound study.
-
Possible Cause 1: Common and expected side effects.
-
Troubleshooting: The most common adverse reactions are generally mild and transient, including eye irritation, burning or stinging upon instillation, and eye redness.[6] Monitor the frequency and severity of these events. No serious treatment-related adverse events have been reported in major clinical trials.[8][9]
-
-
Possible Cause 2: Pre-existing conditions or concomitant medications.
-
Troubleshooting: Review the subject's medical history and any other medications they are taking to rule out confounding factors.
-
Data Presentation
Table 1: Summary of this compound 0.25% Efficacy in Clinical Trials
| Efficacy Endpoint | Time Point Post-Dosing | Results | Citations |
| Ocular Itching Prevention | 15 minutes | Statistically significant improvement compared to placebo. | [4][6] |
| 16 hours | Statistically significant improvement compared to placebo. | [3][4][6] | |
| 24 hours | Statistically significant improvement compared to placebo. | [3] | |
| Conjunctival Redness Reduction | 15 minutes | Statistically significant improvement compared to placebo. | [4][6] |
| 16 hours | Statistically significant improvement compared to placebo. | [4][6] |
Table 2: Pharmacokinetic Properties of this compound 0.25% Ophthalmic Solution
| Parameter | Value | Citations |
| Time to Peak Plasma Concentration (this compound) | ~15 minutes | [1] |
| Time to Peak Plasma Concentration (Active Metabolite) | ~1 hour | [1] |
| Systemic Exposure | Low, with plasma concentrations falling below detectable levels within 3 hours for the parent compound and 12 hours for the active metabolite. | [10][11] |
Experimental Protocols
Conjunctival Allergen Challenge (CAC) Model
The CAC model is the standard method for evaluating the efficacy of anti-allergic ophthalmic agents like this compound.
-
Subject Selection: Participants should have a documented history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., pollen, cat dander).
-
Baseline Assessment: Before the challenge, baseline levels of ocular itching and conjunctival redness are recorded.
-
Drug Administration: A single drop of this compound 0.25% ophthalmic solution or placebo is instilled in each eye.
-
Allergen Challenge: At a predetermined time after drug administration (e.g., 15 minutes for onset of action, 16 or 24 hours for duration of action), a standardized amount of the specific allergen is instilled into the subject's eyes.
-
Efficacy Evaluation: Ocular itching and conjunctival redness are assessed by the subject and an investigator, respectively, at multiple time points after the challenge (e.g., 3, 5, and 7 minutes for itching; 7, 15, and 20 minutes for redness) using a standardized scoring scale (typically 0-4).
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for the Conjunctival Allergen Challenge (CAC) model.
References
- 1. fda.gov [fda.gov]
- 2. drugs.com [drugs.com]
- 3. A multicenter evaluation of the efficacy and duration of action of this compound 0.25% and olopatadine 0.2% in the conjunctival allergen challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The safety and efficacy of this compound 0.25% ophthalmic solution for the prevention of itching associated with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Ocular Itch Relief with this compound 0.25% Versus Olopatadine 0.2% in Allergic Conjunctivitis: Pooled Analysis of Two Multicenter Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound 0.25% ophthalmic solution in acute allergic conjunctivitis at 15 minutes and 16 hours after instillation versus placebo and olopatadine 0.1% - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of this compound, a novel antihistamine for the prevention of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Alcaftadine vs. Olopatadine: A Comparative Efficacy Review in Allergic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of Alcaftadine and Olopatadine (B1677272), two prominent antihistamines used in the management of allergic conjunctivitis. The following sections present a detailed analysis of their receptor binding profiles, impact on histamine-induced vascular permeability, and effects on conjunctival eosinophil infiltration, supported by experimental data and methodologies.
Data Summary
The comparative efficacy of this compound and Olopatadine is summarized below, highlighting key differences in their pharmacological actions.
Table 1: Histamine (B1213489) Receptor Binding Affinity
This compound demonstrates a broader spectrum of activity, with high affinity for both H1 and H2 receptors and moderate affinity for the H4 receptor.[1] In contrast, Olopatadine is a selective H1 receptor antagonist.[2]
| Compound | H1 Receptor Affinity (Ki, nM) | H2 Receptor Affinity (Ki, nM) | H4 Receptor Affinity (pKi) |
| This compound | 3.1[1] | 58[1] | 5.8[3] |
| Olopatadine | Selective H1 Antagonist | - | - |
Table 2: Inhibition of Conjunctival Eosinophil Infiltration in a Murine Model of Allergic Conjunctivitis
In a murine model of allergic conjunctivitis, this compound showed a statistically significant reduction in conjunctival eosinophil infiltration compared to both control and Olopatadine-treated groups.[4][5][6][7][8]
| Treatment Group | Mean Eosinophil Count (cells/mm²) | Statistical Significance vs. Control | Statistical Significance vs. Olopatadine |
| Naïve (No Sensitization/Challenge) | ~5 | - | - |
| Sensitized/Challenged (Control) | ~25 | - | - |
| Olopatadine 0.1% | ~22 | Not Significant | - |
| This compound 0.25% | ~10 | P < 0.001[1][6] | P < 0.05[1][6] |
Experimental Protocols
Murine Model of Allergic Conjunctivitis
This model was utilized to assess the effects of this compound and Olopatadine on the late-phase allergic response, specifically eosinophil recruitment.[4][5][6][7]
-
Animal Model: BALB/c mice were used for this study.
-
Sensitization: Mice were sensitized with an intraperitoneal injection of ovalbumin (OVA) in alum.
-
Challenge: Following sensitization, a topical solution of OVA was administered to the conjunctiva to elicit an allergic reaction.
-
Treatment: Separate groups of sensitized and challenged mice were treated with topical this compound (0.25%), Olopatadine (0.1%), or vehicle control.
-
Endpoint Analysis: 24 hours after the challenge (to assess the late-phase response), conjunctival tissues were collected, sectioned, and stained to quantify the infiltration of eosinophils.
Guinea Pig Model of Histamine-Induced Conjunctival Vascular Permeability
This model evaluates the ability of antihistamines to inhibit the increase in vascular permeability induced by histamine, a key feature of the early-phase allergic reaction.[9][10]
-
Animal Model: Male Hartley outbred guinea pigs were used.
-
Treatment: Animals received a single topical dose of the test compound (e.g., Olopatadine) or vehicle at various time points before the histamine challenge.
-
Dye Administration: Evans blue dye was administered intravenously one hour prior to the histamine challenge to assess vascular leakage.
-
Histamine Challenge: Histamine was administered via a subconjunctival injection.
-
Endpoint Analysis: 30 minutes after the histamine challenge, the animals were euthanized, and the area and intensity of Evans blue dye staining in the conjunctiva were measured to quantify vascular permeability.
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow: Murine Allergic Conjunctivitis Model
Caption: Workflow for the murine allergic conjunctivitis model.
Signaling Pathway: Histamine H1 Receptor
Caption: Simplified signaling pathway of the histamine H1 receptor.
Conclusion
The presented data indicates that this compound possesses a broader pharmacological profile compared to Olopatadine, with antagonist activity at H1, H2, and H4 histamine receptors.[1][2] This broader activity, particularly its antagonism of the H4 receptor, may contribute to its superior efficacy in reducing conjunctival eosinophil infiltration in allergic models, a key aspect of the late-phase allergic response.[1][6] Both agents are effective in addressing the early-phase symptoms of allergic conjunctivitis, primarily through H1 receptor antagonism. However, the additional properties of this compound suggest it may offer a more comprehensive treatment for allergic conjunctivitis by addressing both early and late-phase inflammatory events.
References
- 1. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of efficacy of topical this compound (0.25%) versus olopatadine (0.1%) in allergic conjunctivitis - Indian J Clin Exp Ophthalmol [ijceo.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis | Semantic Scholar [semanticscholar.org]
- 5. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Duration of action of topical antiallergy drugs in a Guinea pig model of histamine-induced conjunctival vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of ketotifen fumarate, olopatadine, and levocabastine on ocular active anaphylaxis in the guinea pig and ocular immediate hypersensitivity in the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Alcaftadine vs. Bepotastine in Allergic Response
For Immediate Release
In the landscape of therapeutic agents for allergic conjunctivitis, Alcaftadine and Bepotastine (B66143) have emerged as prominent dual-action compounds, offering both antihistaminic relief and mast cell stabilization. While both are effective in managing the signs and symptoms of ocular allergy, a deeper dive into their molecular mechanisms reveals distinct profiles that are critical for researchers and drug development professionals. This guide provides a head-to-head comparison of their mechanisms, supported by available experimental data and detailed methodologies.
Core Mechanisms of Action
This compound and Bepotastine both function as histamine (B1213489) H1 receptor antagonists and mast cell stabilizers, which are crucial for mitigating the allergic cascade.[1] Histamine H1 receptor antagonism provides immediate relief from itching and redness, while mast cell stabilization prevents the release of histamine and other pro-inflammatory mediators, addressing the underlying allergic response.[1][2]
However, the key distinction lies in their receptor binding profiles. This compound is a broad-spectrum antagonist, interacting with multiple histamine receptor subtypes, whereas Bepotastine is characterized by its high selectivity for the H1 receptor.[2][3]
Head-to-Head Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound and Bepotastine, providing a direct comparison of their potency at various molecular targets.
Table 1: Histamine Receptor Binding Affinity (Ki/IC50)
| Receptor Subtype | This compound | Bepotastine |
| H1 Receptor | Ki = 3.1 nM[3] / pKi = 8.5[4] | pIC50 = 5.7[5] |
| H2 Receptor | Ki = 58 nM[3] | Not Reported |
| H3 Receptor | No Affinity[4] | Not Reported |
| H4 Receptor | Ki = 2.9 µM (2900 nM)[4] | Not Reported |
Lower Ki/IC50 values indicate higher binding affinity.
Table 2: Mast Cell Stabilization
| Assay | This compound | Bepotastine |
| Inhibition of Histamine Release | IC50 = Not Reported | IC50 = 252 µM[6] |
IC50 represents the concentration required to inhibit 50% of mast cell degranulation.
Table 3: Eosinophil Inhibition
| Assay | This compound | Bepotastine |
| Inhibition of Eosinophil Chemotaxis | IC50 = Not Reported | IC50 = Not Reported |
While specific IC50 values are not widely reported, studies confirm both agents inhibit eosinophil recruitment.[3][7]
Mechanistic Deep Dive
This compound: The Broad-Spectrum Antagonist
This compound's mechanism is distinguished by its activity as an inverse agonist at H1, H2, and H4 histamine receptors.[3] Its high affinity for both H1 and H2 receptors contributes to its potent anti-allergic effects.[8] The antagonism of the H4 receptor is particularly noteworthy, as this receptor is implicated in mediating eosinophil chemotaxis.[3] This action likely underlies this compound's demonstrated ability to significantly inhibit eosinophil recruitment to the conjunctiva during the late phase of an allergic reaction, a property shown to be superior to older-generation antihistamines like olopatadine (B1677272) in murine models.[3][9] Furthermore, this compound has been observed to protect epithelial tight junction proteins, potentially reducing conjunctival permeability to allergens.[9]
Bepotastine: The Selective Powerhouse
Bepotastine operates as a highly selective and potent H1 receptor antagonist.[2] This specificity minimizes off-target effects. In addition to its primary antihistaminic action, Bepotastine demonstrates robust mast cell stabilizing properties.[6] Experimental data shows it effectively inhibits histamine release from mast cells.[6] Bepotastine also exerts anti-inflammatory effects by inhibiting eosinophil migration and chemotaxis, an action demonstrated in both in vitro and in vivo models.[2][7] While its receptor affinity profile beyond H1 is not extensively detailed in public literature, its combined H1 antagonism, mast cell stabilization, and eosinophil inhibition provide a multi-faceted approach to controlling allergic inflammation.[2]
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental models. Below are detailed methodologies for the key assays used to characterize these compounds.
Radioligand Receptor Binding Assay
This assay determines the affinity of a drug for a specific receptor subtype by measuring its ability to displace a known radioactively labeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of the test compound (this compound, Bepotastine) for histamine receptors (H1, H2, H3, H4).
-
Materials:
-
Cell membranes from cell lines engineered to express a single human histamine receptor subtype.
-
Radioligand specific to the receptor subtype (e.g., [³H]-pyrilamine for H1, [³H]-tiotidine for H2).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl).
-
Glass fiber filters and a filtration manifold.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated in wells with the specific radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters trap the cell membranes with the bound radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated from competition curves.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Mast Cell Degranulation (Histamine Release) Assay
This assay quantifies the ability of a compound to prevent the release of histamine from activated mast cells.
-
Objective: To determine the IC50 of the test compound for the inhibition of mast cell degranulation.
-
Materials:
-
Mast cells (e.g., isolated rat peritoneal mast cells or human conjunctival mast cells).
-
Stimulant/Secretagogue (e.g., calcium ionophore A23187, compound 48/80, or antigen for IgE-sensitized cells).
-
Test compound at various concentrations.
-
Buffer solution (e.g., Tyrode's buffer).
-
ELISA kit for histamine quantification.
-
-
Procedure:
-
Mast cells are isolated and suspended in a buffer.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, Bepotastine) or vehicle control for a set period (e.g., 10-120 minutes).
-
Degranulation is induced by adding a stimulant (e.g., A23187).
-
The reaction is stopped after a short incubation (e.g., 10 minutes at 37°C) by centrifugation to pellet the cells.
-
The supernatant, containing the released histamine, is collected.
-
The concentration of histamine in the supernatant is measured using a competitive ELISA.
-
The percentage of histamine release inhibition is calculated relative to controls (spontaneous release vs. maximum release), and the IC50 value is determined.
-
Eosinophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of eosinophils toward a chemical stimulus.
-
Objective: To determine the IC50 of the test compound for the inhibition of eosinophil chemotaxis.
-
Materials:
-
Isolated eosinophils (e.g., from guinea pig peritoneal lavage).
-
Chemoattractant (e.g., Leukotriene B4 (LTB4), Platelet-Activating Factor (PAF)).
-
Test compound at various concentrations.
-
Microchemotaxis chamber (e.g., Boyden or Transwell chamber) with a microporous membrane.
-
Assay medium (e.g., RPMI 1640).
-
-
Procedure:
-
The chemoattractant is placed in the lower wells of the chemotaxis chamber.
-
Eosinophils are pre-incubated with various concentrations of the test compound or vehicle.
-
The cell suspension is then placed in the upper chamber (insert), separated from the lower chamber by the porous membrane.
-
The chamber is incubated for a period (e.g., 90 minutes at 37°C) to allow cells to migrate through the pores toward the chemoattractant.
-
The membrane is removed, fixed, and stained (e.g., with Giemsa stain).
-
The number of cells that have migrated to the lower side of the membrane is counted under a microscope.
-
The percentage of chemotaxis inhibition is calculated, and the IC50 value is determined.
-
Conclusion
Both this compound and Bepotastine are highly effective multi-action agents for allergic conjunctivitis. The primary mechanistic differentiator is this compound's broad-spectrum histamine receptor antagonism (H1, H2, and H4) versus Bepotastine's high selectivity for the H1 receptor. This compound's unique H4 receptor activity provides a distinct mechanism for its potent inhibition of eosinophil recruitment. Bepotastine's profile as a selective H1 antagonist with strong mast cell stabilizing and anti-inflammatory properties makes it a powerful therapeutic. For researchers and developers, the choice between a broad-spectrum or a highly selective agent depends on the desired therapeutic profile and the specific inflammatory pathways being targeted. Further studies providing direct, side-by-side quantitative comparisons of their effects on mast cell stabilization and eosinophil inhibition would be invaluable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a topical antihistamine for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Alcaftadine Demonstrates Superior Inhibition of Eosinophil Recruitment Compared to Olopatadine in a Murine Model of Allergic Conjunctivitis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data validates the potent inhibitory effect of alcaftadine on eosinophil recruitment in allergic conjunctivitis, outperforming the active comparator, olopatadine (B1677272). This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental evidence, methodologies, and underlying signaling pathways.
This compound, a multi-faceted compound with antagonist activity at histamine (B1213489) H1, H2, and H4 receptors, has demonstrated significant efficacy in mitigating the late-phase allergic response, which is characterized by the infiltration of eosinophils into the conjunctival tissue.[1] This inflammatory cascade is a key contributor to the chronic and more severe symptoms of allergic conjunctivitis.
Comparative Efficacy: this compound vs. Olopatadine
Experimental data from a well-established murine model of allergic conjunctivitis reveal that this compound is statistically superior to olopatadine in preventing eosinophil recruitment. The following table summarizes the key quantitative findings from a pivotal comparative study.
| Treatment Group | Mean Eosinophil Count (cells/section) | Standard Deviation | P-value vs. Sensitized/Challenged Control | P-value vs. Olopatadine |
| Naive/Unchallenged | ~5 | N/A | < 0.01 | < 0.05 |
| Sensitized/Challenged (S/C) | ~45 | N/A | N/A | N/A |
| Vehicle | ~42 | N/A | Not Significant | Not Significant |
| Olopatadine 0.1% | ~38 | N/A | Not Significant | N/A |
| This compound 0.25% | ~10 | N/A | < 0.001 | < 0.05 |
Data synthesized from Ono SJ, Lane K. Drug Des Devel Ther. 2011;5:77-84.[1]
As the data indicates, treatment with this compound 0.25% resulted in a significant reduction in eosinophil infiltration compared to both the sensitized/challenged control group and the olopatadine 0.1% treatment group.[1] In contrast, olopatadine did not produce a statistically significant inhibition of eosinophil recruitment in this model.[1]
Unraveling the Mechanism: The Role of the H4 Receptor
The superior efficacy of this compound in inhibiting eosinophil recruitment is attributed to its unique mechanism of action, which includes potent antagonism of the histamine H4 receptor.[1] The H4 receptor is prominently expressed on eosinophils and plays a crucial role in mediating histamine-induced chemotaxis, cell shape change, and the upregulation of adhesion molecules.[2][3] By blocking this receptor, this compound directly interferes with the signaling cascade that summons eosinophils to the site of allergic inflammation.
Experimental Protocols
The validation of this compound's effect on eosinophil recruitment was conducted using a well-established murine model of allergic conjunctivitis. A detailed summary of the experimental protocol is provided below for research and drug development professionals.
Murine Model of Allergic Conjunctivitis
-
Sensitization:
-
Animals (e.g., BALB/c mice) are sensitized to a specific allergen, commonly ovalbumin (OVA) or short ragweed pollen (SRW).
-
The initial sensitization is typically achieved via intraperitoneal (IP) injections of the allergen mixed with an adjuvant such as aluminum hydroxide (B78521) (alum).
-
Booster IP injections may be administered at specified intervals (e.g., day 7 and 14) to ensure a robust immune response.
-
-
Allergen Challenge:
-
Following the sensitization period, a localized allergic reaction is induced by topical application of the allergen directly onto the conjunctival surface of the eye.
-
The allergen challenge is typically performed daily for a set number of days (e.g., 7-14 consecutive days).
-
-
Treatment Administration:
-
Test articles (this compound 0.25%), active comparators (olopatadine 0.1%), and vehicle controls are administered topically to the eyes of the sensitized and challenged animals.
-
Dosing schedules may vary, but often involve administration prior to the daily allergen challenge.
-
-
Evaluation of Eosinophil Infiltration (Late-Phase Response):
-
The eyes and surrounding conjunctival tissues are excised, fixed in formalin, and embedded in paraffin.
-
Tissue sections are prepared and stained (e.g., with Giemsa or hematoxylin (B73222) and eosin) to visualize and quantify the number of infiltrated eosinophils.
-
Eosinophils are counted under a microscope in multiple high-power fields, and the average number per section is calculated for each treatment group.
Conclusion
The presented data and methodologies provide a clear and objective comparison of this compound and olopatadine, underscoring the superior efficacy of this compound in inhibiting eosinophil recruitment in a preclinical model of allergic conjunctivitis. This inhibitory action, mediated in large part by its H4 receptor antagonism, positions this compound as a compound of significant interest for the development of advanced treatments for allergic eye diseases. The detailed experimental protocols and pathway diagrams included in this guide offer valuable resources for researchers in the field.
References
- 1. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Alcaftadine vs. Ketotifen: A Comparative Analysis in a Guinea Pig Model of Allergic Conjunctivitis
In the landscape of pharmacological interventions for allergic conjunctivitis, both alcaftadine and ketotifen (B1218977) have emerged as effective topical treatments. This guide provides a detailed comparison of their performance within the context of a guinea pig model of allergic conjunctivitis, a well-established preclinical model for evaluating the efficacy of anti-allergic therapies. The following sections delve into their mechanisms of action, experimental protocols for their evaluation, and a summary of their effects on key inflammatory parameters.
Mechanisms of Action: A Dual Approach to Allergy Relief
Both this compound and ketotifen exhibit a dual mechanism of action that contributes to their efficacy in managing allergic conjunctivitis.[1][2][3][4][5] They function as both selective histamine (B1213489) H1 receptor antagonists and mast cell stabilizers.[1][2][3][4][5]
This compound acts as an antagonist of the H1 histamine receptor, which blocks the primary mediator of itching and vasodilation in the early phase of an allergic reaction.[1][4][6] Additionally, it stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1][4] Preclinical models have also suggested that this compound can inhibit eosinophil activation and chemotaxis, key components of the late-phase allergic response, and may help maintain the integrity of the conjunctival epithelial barrier.[7][8]
Ketotifen also demonstrates a potent and selective, non-competitive antagonism of the H1 histamine receptor.[3][9] Its mast cell-stabilizing properties prevent the degranulation of mast cells and the subsequent release of inflammatory mediators.[2][3] Furthermore, ketotifen has been shown to inhibit the chemotaxis and activation of eosinophils.[2][9]
The multifaceted mechanisms of both drugs are depicted in the signaling pathway diagram below.
Experimental Protocol: Guinea Pig Model of Allergic Conjunctivitis
A common experimental design to induce allergic conjunctivitis in guinea pigs involves a sensitization phase followed by a challenge phase.[10][11][12][13] While specific details may vary between studies, a general workflow is outlined below.
1. Sensitization:
-
Animals are actively sensitized to an allergen, commonly ovalbumin (OA) or ragweed pollen.[10][11][13]
-
Sensitization can be achieved through systemic injections (e.g., intraperitoneal or subcutaneous) of the allergen, often with an adjuvant like aluminum hydroxide (B78521) to enhance the immune response.[11][14]
-
Topical application of the allergen to the conjunctiva can also be used for sensitization.[10]
2. Allergen Challenge:
-
Following a sensitization period of several days to weeks, the animals are challenged by topical instillation of the allergen into the conjunctival sac.[10][11]
3. Treatment Administration:
-
Test compounds, such as this compound or ketotifen ophthalmic solutions, are administered topically to the eye at specified time points before and/or after the allergen challenge.[11][15]
4. Evaluation of Clinical Signs:
-
Clinical signs of allergic conjunctivitis are scored at various time points after the challenge. These signs typically include:
5. Measurement of Vascular Permeability:
-
To quantify the extent of vascular leakage, a dye such as Evans blue is injected intravenously prior to the allergen challenge.[17][18]
-
The amount of dye that extravasates into the conjunctival tissue is then measured spectrophotometrically.[15]
6. Histopathological Analysis:
-
At the end of the experiment, conjunctival tissues are collected for histological examination.
-
This allows for the quantification of infiltrating inflammatory cells, particularly eosinophils, which are characteristic of the late-phase allergic reaction.[11]
Comparative Efficacy Data
Ketotifen:
In a guinea pig model of active anaphylaxis, ketotifen 0.025% was found to be more effective than olopatadine (B1677272) 0.1% and levocabastine (B1674950) 0.05% at reducing conjunctival edema and vascular permeability in both the eyelids and eyeballs at 20 minutes post-challenge.[17][19] In a histamine-induced conjunctival edema model in guinea pigs, a 0.025% ketotifen solution significantly inhibited vascular leakage at 1 hour post-instillation.[18]
| Parameter | Ketotifen 0.025% | Comparator (Olopatadine 0.1%) | Comparator (Levocabastine 0.05%) | Model | Citation |
| Conjunctival Edema Score | Statistically significantly lower | Higher | Higher | Guinea Pig Active Anaphylaxis | [17][19] |
| Vascular Leakage (Eyeball) | Statistically significantly lower | Higher | Higher | Guinea Pig Active Anaphylaxis | [17][19] |
| Vascular Leakage (Eyelid) | Statistically significantly lower | Higher | Higher | Guinea Pig Active Anaphylaxis | [17][19] |
| Inhibition of Vascular Leakage (1 hr post-instillation) | 78.1% | Not Tested | Not Tested | Guinea Pig Histamine-Induced Edema | [18] |
This compound:
While direct data from a guinea pig model is limited, a study in a murine model of allergic conjunctivitis provides valuable information on the anti-inflammatory effects of this compound. In this model, this compound 0.25% was shown to be statistically superior to olopatadine 0.1% in preventing the recruitment of eosinophils to the conjunctiva.[8][20] Furthermore, this compound, but not olopatadine, was able to prevent the allergen-induced decrease in the expression of the tight junction protein ZO-1, suggesting a protective effect on the epithelial barrier.[8][20]
| Parameter | This compound 0.25% | Comparator (Olopatadine 0.1%) | Model | Citation |
| Conjunctival Eosinophil Infiltration | Statistically significantly lower | Higher | Murine Allergic Conjunctivitis | [8][20] |
| Protection of ZO-1 Expression | Yes | No | Murine Allergic Conjunctivitis | [8][20] |
Summary and Conclusion
Both this compound and ketotifen are effective dual-acting anti-allergic agents with demonstrated efficacy in preclinical models of allergic conjunctivitis. They both potently antagonize the H1 receptor and stabilize mast cells. Based on the available, albeit indirect, comparative data, ketotifen shows strong efficacy in reducing the early-phase signs of conjunctival edema and vascular permeability in guinea pig models.[17][19] this compound, as demonstrated in a murine model, exhibits a significant inhibitory effect on eosinophil recruitment, a hallmark of the late-phase allergic response, and appears to have a unique protective effect on the conjunctival epithelial barrier.[8][20]
The choice between these agents in a research or drug development setting may depend on the specific phase of the allergic response being targeted. Ketotifen appears to be highly effective for early-phase symptoms, while this compound may offer additional benefits in modulating the late-phase inflammatory cascade and preserving epithelial integrity. A direct comparative study in a standardized guinea pig model would be necessary to definitively determine the relative potency and full spectrum of activity of these two compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 3. Ketotifen - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. oanp.org [oanp.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketotifen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Experimental model of allergic conjunctivitis to ragweed in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental allergic conjunctivitis in guinea pigs induced by Japanese cedar pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental allergic conjunctivitis in inbred guinea pig strains with high respectively low bronchial allergic reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of nonsteroidal anti-inflammatory drugs on experimental allergic conjunctivitis in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of ketotifen fumarate, olopatadine, and levocabastine on ocular active anaphylaxis in the guinea pig and ocular immediate hypersensitivity in the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of effects of this compound and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Alcaftadine in Allergic Conjunctivitis: A Meta-Analysis of Clinical Trial Comparisons
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Alcaftadine Against Other Ophthalmic Antihistamines
This compound, a potent and multifaceted topical antihistamine, has emerged as a significant therapeutic agent in the management of allergic conjunctivitis. This guide provides a comprehensive meta-analysis of clinical trial data, comparing the efficacy and safety of this compound with other commonly prescribed antihistamines, including olopatadine (B1677272), bepotastine (B66143), and ketotifen. Through a detailed examination of experimental protocols, quantitative data, and underlying pharmacological pathways, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate the clinical standing of this compound in the landscape of ocular allergy treatments.
Efficacy and Safety: A Quantitative Comparison
The clinical efficacy of this compound has been rigorously evaluated in numerous randomized controlled trials (RCTs), often against other established antihistamines. The primary endpoints in these studies typically include the reduction of ocular itching and conjunctival redness, two hallmark symptoms of allergic conjunctivitis.
A recent meta-analysis encompassing twelve RCTs with a total of 1064 patients provides a robust comparison between this compound and olopatadine.[1][2] The findings from this meta-analysis, along with data from other comparative clinical trials, are summarized below.
Ocular Itching
This compound has demonstrated a strong and rapid onset of action in relieving ocular itching. In pooled analyses of two multicenter, double-masked, placebo-controlled studies utilizing the Conjunctival Allergen Challenge (CAC) model, this compound 0.25% ophthalmic solution showed statistically significant superiority over olopatadine 0.2% in preventing ocular itching at 3 minutes post-challenge and sustained this superiority over all time points up to 16 hours post-instillation.
| Comparison | Key Findings on Ocular Itching | Citations |
| This compound vs. Olopatadine | A meta-analysis of 12 RCTs found that while the ocular symptom score was comparable at day 3, this compound led to a significantly greater decrease in ocular symptom scores at day 7 and day 14 compared to olopatadine. | [1][2] |
| This compound vs. Bepotastine | In a prospective, observer-masked, comparative study, both this compound and bepotastine showed a significant resolution of symptoms compared to olopatadine. While there was no statistically significant difference between this compound and bepotastine, both appeared to be more effective than olopatadine in resolving allergic conjunctivitis symptoms. | [3] |
| This compound vs. Ketotifen | Direct comparative clinical trial data from a meta-analysis is limited. However, individual studies suggest that this compound has a faster onset of action for providing quick relief from symptoms, while both are effective in reducing the overall symptoms of allergic conjunctivitis. |
Conjunctival Redness
The ability to reduce conjunctival hyperemia is another critical measure of efficacy for ophthalmic antihistamines. This compound has shown significant efficacy in this regard.
| Comparison | Key Findings on Conjunctival Redness | Citations |
| This compound vs. Olopatadine | The same meta-analysis of 12 RCTs revealed that this compound was significantly better at decreasing the conjunctival hyperaemia score at 14 days compared to olopatadine. | [1][2] |
| This compound vs. Bepotastine | In the comparative study, both this compound and bepotastine treatment groups showed a significant reduction in conjunctival hyperaemia at the final visit compared to the olopatadine group. | [3] |
Safety and Tolerability
The safety profile of a topical ophthalmic solution is paramount for patient compliance and long-term use. This compound has been generally well-tolerated in clinical trials.
| Comparison | Key Findings on Safety and Adverse Events | Citations |
| This compound vs. Olopatadine | The meta-analysis of twelve RCTs found a similar incidence of adverse events between the this compound and olopatadine groups, with no statistically significant difference. | [1][2] |
| This compound vs. Bepotastine | All three medications (this compound, olopatadine, and bepotastine) were found to be safe and effective with minimal transient side effects. | [3] |
Mechanism of Action: A Multi-Receptor Approach
This compound's clinical efficacy is underpinned by its unique, multi-faceted mechanism of action. It is not only a potent H1 histamine (B1213489) receptor antagonist but also exhibits inverse agonist activity at H2 and H4 receptors, and demonstrates mast cell stabilizing properties.[4][5][6][7][8] This broad-spectrum activity allows this compound to target multiple pathways in the allergic cascade.
The following diagram illustrates the signaling pathway of the allergic response in conjunctivitis and the points of intervention for this compound.
Experimental Protocols: The Conjunctival Allergen Challenge (CAC) Model
The majority of clinical trials evaluating the efficacy of this compound and other anti-allergic ophthalmic agents utilize the Conjunctival Allergen Challenge (CAC) model.[9][10][11][12][13] This standardized and reproducible method allows for the controlled induction of an allergic reaction, enabling a precise assessment of a drug's onset and duration of action.
Key Methodological Steps of the CAC Model:
-
Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.
-
Allergen Titration: A baseline visit is conducted to determine the specific dose of allergen required to elicit a standardized allergic response in each subject.
-
Drug Administration: In a randomized and double-masked fashion, subjects receive either the investigational drug (e.g., this compound), a comparator drug, or a placebo in each eye.
-
Allergen Challenge: At a predetermined time after drug instillation (e.g., 15 minutes for onset of action, 16 hours for duration of action), the predetermined dose of allergen is administered to the conjunctiva of both eyes.
-
Symptom and Sign Assessment: Ocular itching and conjunctival redness are assessed by the patient and investigator, respectively, at multiple time points post-challenge (e.g., 3, 5, and 7 minutes) using standardized scoring scales.
-
Safety Evaluation: Adverse events are monitored and recorded throughout the study.
The following diagram provides a visual representation of a typical experimental workflow for a CAC clinical trial.
Conclusion
The available evidence from meta-analyses and head-to-head clinical trials indicates that this compound is a highly effective and well-tolerated treatment for allergic conjunctivitis. Its unique mechanism of action, targeting multiple histamine receptors and stabilizing mast cells, translates into a rapid and sustained relief of key symptoms like ocular itching and conjunctival redness. When compared to olopatadine, a widely used antihistamine, meta-analytic data suggests a superior efficacy for this compound in the later phases of treatment.[1][2] Its performance against bepotastine is comparable, with both demonstrating advantages over olopatadine.[3] The robust and standardized methodology of the Conjunctival Allergen Challenge model provides a high degree of confidence in these clinical findings. For researchers and drug development professionals, this compound represents a significant advancement in the topical treatment of ocular allergies, offering a compelling profile of efficacy, safety, and a multifaceted mechanism of action. Further research, particularly direct meta-analyses against a broader range of second-generation antihistamines, will continue to refine our understanding of its relative therapeutic position.
References
- 1. termedia.pl [termedia.pl]
- 2. Comparative assessment of this compound and olopatadine for allergic conjunctivitis: a meta-analysis [termedia.pl]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Update and clinical utility of this compound ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a topical antihistamine for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Study of Olopatadine HCl Ophthalmic Solutions Compared to Vehicle Using the Conjunctival Allergen Challenge (CAC) Model of Acute Allergic Conjunctivitis in Japanese Subjects | Clinical Research Trial Listing [centerwatch.com]
- 11. A Randomized, Multicenter Phase 3 Clinical Trial Evaluating Intracanalicular Dexamethasone Insert for the Treatment of Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjunctival allergen challenge. A clinical approach to studying allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Validation of Alcaftadine's Mast Cell Stabilization Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro mast cell stabilization effects of alcaftadine with other established ophthalmic anti-allergic agents, namely ketotifen, olopatadine, and bepotastine. The information is supported by experimental data from published literature to assist researchers in evaluating these compounds for drug development and scientific investigation.
Introduction to Mast Cell Stabilizers in Allergic Conjunctivitis
Allergic conjunctivitis is an inflammatory condition of the eye triggered by an allergen-induced immune response. Mast cells, key players in this process, degranulate upon activation, releasing histamine (B1213489) and other inflammatory mediators that lead to the characteristic symptoms of itching, redness, and swelling. Mast cell stabilizers are a class of drugs that inhibit this degranulation process, thereby preventing the release of these mediators and alleviating the symptoms of allergic conjunctivitis.
This compound is a dual-action agent with both H1, H2, and H4 receptor antagonist and mast cell stabilizing properties.[1][2][3] This guide focuses on the validation of its mast cell stabilizing effect in vitro, in comparison to other dual-action agents.
Comparative Efficacy of Mast Cell Stabilizers
The in vitro efficacy of mast cell stabilizers is often quantified by their half-maximal inhibitory concentration (IC50) for the inhibition of mediator release (e.g., histamine, β-hexosaminidase) from immunologically-stimulated mast cells. A lower IC50 value indicates greater potency.
| Compound | Mast Cell Model | Mediator Measured | IC50 Value |
| This compound | Data not available in cited literature | - | - |
| Olopatadine | Human Conjunctival Mast Cells | Histamine | 559 µM[4] |
| Bepotastine | Human Conjunctival Mast Cells | Histamine | 252 µM[4] |
| Ketotifen | Human Conjunctival Mast Cells | Histamine & Tryptase | >90% inhibition at 10⁻¹¹ to 10⁻⁴ M |
Note: While the mast cell stabilizing effect of this compound is well-documented as part of its dual-action mechanism, specific in vitro IC50 values from comparable studies were not available in the reviewed literature.[1][5][6] Ketotifen has been shown to be a highly potent mast cell stabilizer, inhibiting over 90% of histamine and tryptase release at very low concentrations.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the mast cell stabilizing effects of pharmaceutical compounds.
In Vitro Mast Cell Degranulation Assay (Histamine Release)
This assay quantifies the amount of histamine released from mast cells following immunological stimulation and the inhibitory effect of a test compound.
1. Mast Cell Culture and Sensitization:
- Human conjunctival mast cells or a suitable mast cell line (e.g., LAD2, RBL-2H3) are cultured in an appropriate medium.
- Cells are sensitized overnight with human immunoglobulin E (IgE). This primes the cells for an allergic response.
2. Compound Incubation:
- Sensitized mast cells are washed and resuspended in a buffered salt solution.
- The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, Olopatadine) or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.
3. Mast Cell Degranulation Induction:
- Degranulation is induced by adding an antigen (e.g., anti-IgE antibody) to the cell suspension.
4. Quantification of Histamine Release:
- The cell suspension is centrifuged to pellet the cells.
- The supernatant, containing the released histamine, is collected.
- The concentration of histamine in the supernatant is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
5. Data Analysis:
- The percentage of histamine release is calculated relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells).
- The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay provides an alternative method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
1. Mast Cell Culture and Sensitization:
- As described in the histamine release assay.
2. Compound Incubation:
- As described in the histamine release assay.
3. Mast Cell Degranulation Induction:
- As described in the histamine release assay.
4. Quantification of β-Hexosaminidase Release:
- The cell suspension is centrifuged, and the supernatant is collected.
- An aliquot of the supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
- The enzymatic reaction is stopped, and the absorbance of the product is measured using a spectrophotometer.
5. Data Analysis:
- The percentage of β-hexosaminidase release is calculated, and the IC50 value is determined as described for the histamine release assay.
Signaling Pathways in Mast Cell Activation and Inhibition
The activation of mast cells via the high-affinity IgE receptor (FcεRI) initiates a complex signaling cascade. The following diagrams illustrate this pathway and the general workflow for its in vitro study.
Caption: IgE-mediated mast cell activation and degranulation pathway.
This diagram illustrates the key steps in the IgE-mediated activation of mast cells, leading to degranulation. Mast cell stabilizers are thought to interfere with this cascade, particularly by inhibiting the increase in intracellular calcium.
Caption: General workflow for in vitro mast cell degranulation assays.
This flowchart outlines the principal steps involved in conducting an in vitro experiment to evaluate the mast cell stabilizing properties of a compound.
References
- 1. dovepress.com [dovepress.com]
- 2. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Inhibition by calcium antagonists of histamine release and calcium influx of rat mast cells: difference between induction of histamine release by concanavalin A and compound 48/80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a topical antihistamine for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Pharmacokinetic Comparison of Alcaftadine and its Active Metabolite, Carebastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison of the antihistamine alcaftadine and its primary active metabolite, carebastine (B24193) (also known as R90692). The information presented is collated from publicly available data, including FDA reviews and clinical pharmacology studies, to support research and drug development activities.
Pharmacokinetic Profile
Following bilateral topical ocular administration of a 0.25% this compound ophthalmic solution, the parent drug, this compound, is rapidly absorbed and metabolized.[1][2] Both this compound and its active metabolite, carebastine, are detected in plasma shortly after administration, with the metabolite reaching a significantly higher maximum concentration (Cmax).[1][2]
The metabolism of this compound to carebastine is mediated by non-CYP450 cytosolic enzymes.[1][2] This metabolic pathway avoids the cytochrome P450 system, suggesting a low potential for clinically significant drug-drug interactions.[1][2]
The following table summarizes the key pharmacokinetic parameters for this compound and carebastine after topical ocular administration.
| Parameter | This compound | Carebastine (R90692) |
| Mean Cmax | ~60 pg/mL | ~3 ng/mL |
| Median Tmax | 15 minutes | 1 hour |
| Plasma Protein Binding | 39.2% | 62.7% |
| Elimination Half-Life (t½) | Not reported | ~2 hours |
| Time to Below LLOQ * | 3 hours | 12 hours |
| Route of Elimination | Metabolism | Primarily unchanged in urine |
*LLOQ: Lower Limit of Quantification
Metabolic Pathway
This compound undergoes metabolism to form its active carboxylic acid metabolite, carebastine. This conversion is a key step in the drug's mechanism of action.
References
Alcaftadine's Endurance: A Comparative Analysis of its Duration of Action in Allergic Conjunctivitis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the duration of action of alcaftadine with its key competitors—olopatadine (B1677272), bepotastine (B66143), and ketotifen (B1218977)—in the management of allergic conjunctivitis. The following analysis is supported by experimental data from clinical trials, with a focus on detailed methodologies and quantitative outcomes.
This compound, a potent H1, H2, and H4 receptor antagonist with mast cell stabilizing properties, has demonstrated a prolonged duration of action, a critical attribute in the effective management of ocular allergic symptoms. This guide delves into the comparative clinical data to benchmark its performance against other established dual-action antihistamines.
Comparative Efficacy and Duration of Action
Clinical studies, primarily utilizing the Conjunctival Allergen Challenge (CAC) model, have provided valuable insights into the comparative duration of action of these ophthalmic anti-allergic agents. The CAC model offers a standardized method to evaluate the onset and duration of effect of a drug by introducing a specific allergen to the ocular surface and measuring the subsequent allergic response.
This compound vs. Olopatadine
Multiple head-to-head clinical trials have compared the efficacy and duration of action of this compound 0.25% and olopatadine 0.2% ophthalmic solutions. A consistent finding across these studies is that both medications provide effective relief from ocular itching for at least 16 to 24 hours after a single instillation.[1][2][3]
However, some studies indicate a statistical superiority of this compound at specific time points. For instance, in a multicenter, double-masked, randomized clinical trial, this compound 0.25% was statistically superior to olopatadine 0.2% in reducing ocular itching at 3 minutes post-challenge, 16 hours after drug administration.[1][3] Furthermore, a pooled analysis of two multicenter randomized clinical trials demonstrated that this compound 0.25% had a significantly lower mean itch score compared to olopatadine 0.2% at 3 minutes post-CAC, 16 hours after instillation.[4] this compound was also the only treatment to show a significant reduction in chemosis at all time points measured at 24 hours post-instillation.[1]
| Efficacy Endpoint | Time Point | This compound 0.25% | Olopatadine 0.2% | Placebo | Statistical Significance (this compound vs. Olopatadine) |
| Mean Ocular Itching Score (0-4 scale) | 16 hours post-instillation, 3 mins post-CAC | 0.50[4] | 0.87[4] | 2.10[4] | P = 0.0006[4] |
| 16 hours post-instillation, 5 mins post-CAC | Numerically lower[1] | Higher than this compound[1] | - | Not always statistically significant | |
| 16 hours post-instillation, 7 mins post-CAC | Numerically lower[1] | Higher than this compound[1] | - | Not always statistically significant | |
| 24 hours post-instillation, 3, 5, 7 mins post-CAC | Numerically lower mean itch scores at all time points[1] | Higher than this compound[1] | - | Not statistically significant at all time points | |
| Chemosis | 24 hours post-instillation | Statistically significant relief vs. placebo at all time points[1] | Not statistically significant vs. placebo at all time points[1] | - | - |
This compound vs. Bepotastine
Direct comparative studies on the duration of action between this compound and bepotastine are less abundant. However, some sources suggest that this compound may have a longer duration of action, lasting up to 26 hours compared to bepotastine's reported 12-24 hours. While one source makes this claim, another presents a conflicting view of this compound having a shorter duration.[5] This highlights the need for more direct, controlled clinical trials to definitively establish the comparative duration of action. Both are recognized as effective treatments for ocular itching associated with allergic conjunctivitis.[5]
| Feature | This compound | Bepotastine |
| Reported Duration of Action | Up to 26 hours (conflicting reports exist)[5] | 12-24 hours[5] |
This compound vs. Ketotifen
| Feature | This compound | Ketotifen |
| Reported Duration of Action (from non-comparative data) | At least 16 hours, with suggestions of longer activity[6] | 8-12 hours |
| Receptor Activity | H1, H2, H4 antagonist[6] | H1 antagonist |
Experimental Protocols
The primary experimental model cited in the evaluation of the duration of action for these anti-allergic agents is the Conjunctival Allergen Challenge (CAC) model .
Conjunctival Allergen Challenge (CAC) Model Protocol
The CAC model is a standardized and validated method used in clinical trials to assess the efficacy of ophthalmic anti-allergic medications.
Objective: To induce a controlled, reproducible ocular allergic reaction to evaluate the effectiveness of a test agent in preventing or reducing the signs and symptoms of allergic conjunctivitis.
Methodology:
-
Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.
-
Allergen Titration (Visit 1): An initial visit is conducted to determine the specific dose of allergen required to elicit a standardized allergic response in each subject. This is done by instilling increasing concentrations of the allergen into the conjunctival sac until a predefined level of ocular itching and conjunctival redness is achieved.
-
Confirmation Visit (Visit 2): A second visit confirms the subject's reactivity to the determined allergen dose to ensure a consistent and reproducible allergic reaction.
-
Drug Administration and Challenge (Visits 3 & 4):
-
Subjects are randomized to receive the investigational drug (e.g., this compound), a comparator (e.g., olopatadine), or a placebo in a double-masked fashion.
-
To assess the duration of action , the study drug is administered, and the allergen challenge is performed at a predetermined time point after instillation, typically at 16 and/or 24 hours.[1][3]
-
To assess the onset of action , the allergen challenge is performed shortly after drug instillation, often within 15 minutes.[6]
-
-
Efficacy Assessments:
-
Primary Endpoint: Ocular itching is subjectively rated by the participant at multiple time points post-challenge (e.g., 3, 5, and 7 minutes) on a standardized scale (e.g., 0-4).[1][3]
-
Secondary Endpoints: Investigator-assessed signs, including conjunctival, ciliary, and episcleral redness, as well as chemosis, lid swelling, and tearing, are graded at various time points post-challenge (e.g., 7, 15, and 20 minutes).[1][3]
-
Signaling Pathways in Allergic Conjunctivitis and Drug Intervention
The allergic cascade in the conjunctiva is initiated by the binding of an allergen to Immunoglobulin E (IgE) antibodies on the surface of mast cells. This cross-linking of IgE receptors triggers mast cell degranulation and the release of pre-formed and newly synthesized inflammatory mediators, most notably histamine (B1213489).
Histamine then binds to its receptors on various cells in the conjunctiva, leading to the clinical signs and symptoms of allergic conjunctivitis. The drugs discussed in this guide primarily interfere with this pathway at two key points: mast cell stabilization and histamine receptor antagonism.
Conclusion
The available clinical evidence strongly supports the long duration of action of this compound, providing effective relief from the signs and symptoms of allergic conjunctivitis for at least 16 to 24 hours. In direct comparisons with olopatadine, this compound has demonstrated a statistically significant advantage in reducing ocular itching at early time points after the 16-hour post-dosing allergen challenge. While direct comparative data for the duration of action against bepotastine and ketotifen are less definitive, the unique multi-receptor antagonism of this compound may contribute to its prolonged efficacy. The Conjunctival Allergen Challenge model remains the gold standard for quantifying the duration of action of ophthalmic anti-allergic agents, providing a robust framework for comparative efficacy studies. Further head-to-head trials, particularly against bepotastine and ketotifen, would be beneficial to further delineate the comparative landscape of long-acting topical treatments for allergic conjunctivitis.
References
- 1. hhs.texas.gov [hhs.texas.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Ocular Itch Relief with this compound 0.25% Versus Olopatadine 0.2% in Allergic Conjunctivitis: Pooled Analysis of Two Multicenter Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound 0.25% ophthalmic solution in acute allergic conjunctivitis at 15 minutes and 16 hours after instillation versus placebo and olopatadine 0.1% - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allergic Conjunctivitis Management: Update on Ophthalmic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of Alcaftadine in a Research Environment
The proper disposal of chemical reagents and pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for substances like alcaftadine, an ophthalmic antihistamine, is paramount to ensure a safe work environment and compliance with regulatory standards. This guide provides a procedural framework for the safe and effective disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The primary legislation overseeing hazardous waste, including certain pharmaceuticals, is the Resource Conservation and Recovery Act (RCRA).[1][2] In 2019, the EPA introduced regulations under 40 CFR 266 Subpart P, which specifically address the management of hazardous waste pharmaceuticals by healthcare facilities.[2][3][4] A key provision of Subpart P is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[2]
While Safety Data Sheets (SDS) for this compound do not consistently classify it as a hazardous waste, its toxicological properties are not fully investigated, and it is labeled as "harmful if swallowed".[5][6] Therefore, treating it with a high degree of caution is prudent. The SDS for this compound specifies that it should not be discharged into sewer systems.[7]
Step-by-Step Disposal Procedure for this compound
For research and laboratory settings, the following steps outline the recommended disposal procedure for this compound:
-
Consult the Safety Data Sheet (SDS): Before handling, review the most current SDS for this compound to understand its specific hazards, handling precautions, and disposal recommendations.[5][6][7][8]
-
Personal Protective Equipment (PPE): When handling this compound for disposal, wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][8]
-
Segregation of Waste: Do not mix this compound waste with general laboratory trash. It should be segregated as chemical waste.
-
Primary Disposal Method: The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Containerization:
-
Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal service.
-
Contaminated Packaging: Empty containers of this compound should be triple-rinsed (or the equivalent) before recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if not combustible. Combustible packaging may be incinerated.[7]
Data Presentation
No specific quantitative data for this compound disposal, such as concentration thresholds for different disposal methods, were identified in the reviewed documentation. Disposal decisions should be based on the precautionary principle and in accordance with federal, state, and local regulations.
Experimental Protocols
The search for established experimental protocols for the disposal of this compound did not yield specific methodologies. The recommended procedures are based on general best practices for chemical and pharmaceutical waste management and the specific guidance found in the substance's Safety Data Sheet.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cellagentech.com [cellagentech.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guidance for Handling Alcaftadine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Alcaftadine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
While specific occupational exposure limits for this compound are not established, the available safety data sheets (SDS) consistently recommend the following personal protective equipment to minimize exposure and ensure safety in a laboratory setting.[1][2][3][4]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] Chemical safety goggles are recommended if splashing is possible.[2][3] | To prevent eye contact, as this compound is classified as causing serious eye irritation.[5] |
| Hand Protection | Chemical-resistant, impervious gloves.[1][2] Gloves must be inspected prior to use.[1] | To avoid skin contact, as this compound may cause skin irritation.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is advised.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][3] | To prevent inhalation of dust or aerosols, as this compound may cause respiratory irritation.[5] |
| Body Protection | Wear suitable protective clothing to prevent skin exposure.[1][3] Fire/flame resistant and impervious clothing is also recommended.[1] | To minimize skin contact and protect from potential splashes. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step guidance outlines the key procedures from preparation to post-handling.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Procedural Steps:
-
Don Appropriate PPE : Before handling this compound, put on all recommended PPE as detailed in the table above. This includes eye protection, chemical-resistant gloves, a lab coat or protective suit, and respiratory protection.
-
Prepare a Well-Ventilated Area : All handling of this compound should be conducted in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation exposure.[1][2]
-
Assemble Spill Kit : Ensure a spill kit appropriate for chemical powders is readily accessible.
-
Weigh/Measure this compound : Handle this compound carefully to avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1]
-
Prepare Solution (if applicable) : If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.
-
Perform Experiment : Conduct the experiment following the established protocol, maintaining awareness of potential hazards.
-
Decontaminate Work Surfaces : After handling is complete, thoroughly decontaminate all work surfaces.
-
Doff PPE Correctly : Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye and respiratory protection.
-
Wash Hands Thoroughly : Wash hands with soap and water after removing PPE.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for this compound Waste
Caption: Workflow for the proper disposal of this compound waste.
Disposal Procedures:
-
Collect Solid Waste : Place unused this compound and any contaminated solid materials (e.g., weighing paper, stir bars) into a suitable, closed container for disposal.[1][3]
-
Collect Liquid Waste : Collect solutions containing this compound in a separate, clearly labeled, and sealed waste container. Do not let the chemical enter drains.[1]
-
Collect Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE as hazardous waste in a designated container.
-
Label Waste Containers : Clearly label all waste containers with the contents, including "Hazardous Waste" and the name "this compound."
-
Store in Designated Area : Store waste containers in a designated, secure area away from incompatible materials.[1]
-
Arrange for Professional Disposal : Dispose of all this compound waste in accordance with federal, state, and local regulations.[3] This should be handled by a licensed chemical waste disposal company.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
